Riboflavin-13C5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
380.33 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i6+1,11+1,12+1,14+1 |
InChI Key |
AUNGANRZJHBGPY-SNJKMFEESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[13C@@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of ¹³C₅ Labeled Riboflavin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₅ labeled riboflavin (Vitamin B₂). This isotopically labeled compound is a crucial tool in various research applications, including metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This document details both biosynthetic and chemo-enzymatic approaches to synthesis, outlines robust purification protocols, and presents quantitative data to inform experimental design.
Introduction to ¹³C₅ Labeled Riboflavin
Riboflavin is an essential micronutrient that serves as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a wide range of redox reactions in all living organisms. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the riboflavin molecule provides a powerful analytical tool for tracing its metabolic fate and quantifying its presence in complex biological matrices. Specifically, ¹³C₅ labeled riboflavin, where five carbon atoms in the ribityl side chain are replaced with ¹³C, offers a distinct mass shift that facilitates its detection and differentiation from its unlabeled counterpart.
Synthesis of ¹³C₅ Labeled Riboflavin
The synthesis of ¹³C₅ labeled riboflavin can be achieved through two primary routes: biosynthesis using microorganisms and chemo-enzymatic methods. The choice of method depends on the desired labeling pattern, yield, and available resources.
Biosynthesis using Ashbya gossypii
The filamentous fungus Ashbya gossypii is a natural overproducer of riboflavin and is widely used for its industrial production.[1] This organism can be cultured in the presence of ¹³C-labeled precursors, which are then incorporated into the riboflavin molecule. To achieve ¹³C₅ labeling in the ribityl side chain, a ¹³C₅-labeled ribose or a precursor that is metabolized to labeled ribose 5-phosphate is supplied in the culture medium.
Biosynthetic Pathway of Riboflavin
The biosynthesis of riboflavin begins with one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate.[2] The pathway involves a series of enzymatic steps to construct the isoalloxazine ring and attach the ribityl side chain.
Figure 1: Biosynthetic pathway of riboflavin, indicating the entry point for ¹³C labeling.
Experimental Protocol: Biosynthesis
-
Strain and Culture Medium: A high-yielding strain of Ashbya gossypii is cultured in a suitable medium containing a carbon source (e.g., vegetable oil), a nitrogen source (e.g., yeast extract), and essential minerals.[1]
-
Precursor Feeding: A sterile solution of a ¹³C₅-labeled precursor, such as D-ribose-¹³C₅, is added to the culture medium at the appropriate growth phase. The concentration of the labeled precursor should be optimized to ensure efficient incorporation without inhibiting microbial growth.
-
Fermentation: The culture is incubated for a period of 5 to 7 days, during which riboflavin is produced and crystallizes in the medium due to its low solubility.[3]
-
Harvesting: The riboflavin crystals and fungal biomass are harvested from the culture broth by centrifugation or filtration.
Chemo-enzymatic Synthesis
Chemo-enzymatic synthesis offers a more controlled approach to introduce isotopic labels at specific positions. This method typically involves the chemical synthesis of a labeled precursor followed by an enzymatic conversion to riboflavin.
A key enzymatic step is the conversion of 6,7-dimethyl-8-ribityllumazine to riboflavin, catalyzed by riboflavin synthase.[4] The labeled lumazine precursor can be synthesized by condensing a ¹³C₅-labeled ribitylamine derivative with a pyrimidinedione.
Experimental Protocol: Chemo-enzymatic Synthesis
-
Synthesis of Labeled Precursor: A ¹³C₅-labeled 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is required. This can be synthesized from commercially available ¹³C₅-D-ribose.
-
Condensation Reaction: The labeled pyrimidinedione is condensed with 3,4-dihydroxy-2-butanone 4-phosphate to form ¹³C₅-labeled 6,7-dimethyl-8-ribityllumazine. This reaction is catalyzed by lumazine synthase.
-
Enzymatic Conversion to Riboflavin: The labeled lumazine is then converted to ¹³C₅-riboflavin using riboflavin synthase. This enzymatic step has been reported to proceed with almost quantitative yield.
-
Purification: The final product is purified using chromatographic techniques as described in the purification section.
Purification of ¹³C₅ Labeled Riboflavin
The purification of riboflavin is critical to remove impurities from the synthesis, including unreacted precursors, byproducts, and, in the case of biosynthesis, cellular components. The low solubility of riboflavin in water is a key property exploited in many purification protocols.
Purification Workflow
Figure 2: A general workflow for the purification of riboflavin.
Recrystallization
Recrystallization is a common and effective method for purifying riboflavin.
Experimental Protocol: Recrystallization
-
Dissolution: The crude riboflavin is dissolved in a suitable solvent. While sparingly soluble in water, its solubility can be increased by heating or by using acidic or alkaline solutions. Common solvents for recrystallization include water, methanol, and ethanol.
-
Hot Filtration: If insoluble impurities are present, the hot, saturated solution is filtered.
-
Crystallization: The filtrate is allowed to cool slowly, promoting the formation of pure riboflavin crystals. The process should be carried out in the dark to prevent photodegradation.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purification via Acid Dissolution and Precipitation
A more rigorous purification can be achieved using a protocol involving dissolution in mineral acid.
Experimental Protocol: Acid-Based Purification
-
Dissolution: The crude, needle-shaped riboflavin is dissolved in an aqueous mineral acid solution (e.g., hydrochloric acid) at a temperature not exceeding 30°C with intensive stirring.
-
Adsorption of Impurities: Activated charcoal is added to the solution to adsorb dissolved impurities.
-
Filtration: The solution containing the activated charcoal is filtered, for instance, through a ceramic membrane, to remove the charcoal and adsorbed impurities.
-
Precipitation: The filtrate is then treated with a five- to ten-fold volume of water at a temperature not exceeding 30°C to precipitate the purified, spherical crystals of riboflavin.
-
Isolation and Drying: The precipitated crystals are separated by centrifugation or filtration, washed with water, and subsequently dried.
High-Performance Liquid Chromatography (HPLC)
For applications requiring very high purity, reversed-phase HPLC is an effective final purification step.
Experimental Protocol: HPLC Purification
-
Sample Preparation: The partially purified riboflavin is dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.2 µm filter.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or formate buffer) and an organic solvent like methanol or acetonitrile.
-
Detection: Riboflavin is detected by its fluorescence (excitation at ~450 nm, emission at ~520 nm) or UV absorbance.
-
Fraction Collection and Lyophilization: The fraction corresponding to the riboflavin peak is collected and lyophilized to obtain the pure, labeled product.
Quantitative Data
The yield and purity of ¹³C₅ labeled riboflavin are critical parameters for its application. The following tables summarize representative quantitative data from the literature for different synthesis and purification methods.
Table 1: Synthesis Yields of Labeled Riboflavin
| Synthesis Method | Organism/Enzyme | Labeled Precursor | Reported Yield | Reference(s) |
| Biosynthesis | Ashbya gossypii | ¹³C-labeled precursors | Up to 15 g/L (unlabeled) | |
| Enzymatic Synthesis | Riboflavin Synthase | Labeled 6,7-dimethyl-8-ribityllumazine | Almost quantitative | |
| Chemo-enzymatic | Multiple enzymes | ¹³C-labeled ribose and nucleobase | Up to 90% (for ATP/GTP) |
Table 2: Purity and Isotopic Enrichment
| Product | Purity | Isotopic Enrichment | Analytical Method | Reference(s) |
| Riboflavin (¹³C₄, ¹⁵N₂) | 97% | ¹³C: 99%, ¹⁵N: 98% | Mass Spectrometry | |
| Riboflavin | >98% | Not Applicable | HPLC | |
| Riboflavin | Recovery >90% | Not Applicable | HPLC |
Conclusion
The synthesis and purification of ¹³C₅ labeled riboflavin can be successfully achieved through a combination of biosynthetic or chemo-enzymatic methods followed by robust purification protocols. The choice of methodology will be guided by the specific research needs, including the desired labeling pattern, required purity, and available instrumentation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to produce and utilize this valuable isotopic tracer in their studies. The use of techniques such as mass spectrometry and NMR is essential for confirming the isotopic enrichment and purity of the final product.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Riboflavin-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Riboflavin-13C5, an isotopically labeled form of Vitamin B2. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic research, offering detailed experimental protocols and a summary of key data.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of riboflavin, where five carbon atoms (¹²C) are replaced with their heavier isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool for tracer studies in metabolic research, particularly in metabolic flux analysis, without altering the fundamental chemical nature of the molecule. The physical and chemical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart, Riboflavin.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of this compound. Where specific data for the labeled compound is not available, the data for unlabeled Riboflavin is provided as a close approximation.
| Property | Value | Source |
| Chemical Formula | ¹³C₅C₁₂H₂₀N₄O₆ | N/A |
| Molecular Weight | ~381.38 g/mol | N/A |
| Appearance | Yellow to orange-yellow crystalline powder | [1] |
| Melting Point | Approximately 290 °C (with decomposition) | [1] |
| Solubility | ||
| in Water | Very slightly soluble | [1] |
| in Ethanol | Practically insoluble | [1] |
| in Ether | Practically insoluble | [1] |
| in Chloroform | Practically insoluble | |
| in Acetone | Practically insoluble | |
| in Sodium Hydroxide TS | Soluble | |
| UV Absorption Maxima (λmax) | ~223 nm, 267 nm, 373 nm, 444 nm | |
| Specific Rotation | -115° to -135° (in 0.05 M NaOH) | |
| Loss on Drying | ≤1.5% | |
| Residue on Ignition | ≤0.3% |
Mandatory Visualizations
Signaling Pathway: Riboflavin Metabolism
The following diagram illustrates the metabolic pathway of Riboflavin, showing its conversion into the active coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). This process is crucial for a wide range of redox reactions within the cell.
Experimental Workflow: Metabolic Flux Analysis
This diagram outlines a typical experimental workflow for conducting metabolic flux analysis (MFA) using this compound as a tracer. This technique allows for the quantification of metabolic pathway activity.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.
Determination of Melting Point
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the crystalline powder onto a clean, dry watch glass.
-
Grind the crystals into a fine powder using a spatula.
-
Open a capillary tube at one end and press the open end into the powder until a small amount of solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
-
Apparatus:
-
Use a calibrated digital melting point apparatus.
-
-
Procedure:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow setting (1-2 °C/min) to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal melts (the end of melting).
-
The melting point is reported as this range.
-
UV-Visible Spectrophotometry
Objective: To determine the absorption maxima of this compound and to quantify its concentration in solution.
Methodology:
-
Reagents and Materials:
-
This compound
-
Distilled water
-
Sodium hydroxide solution (2 M)
-
Glacial acetic acid
-
Sodium acetate solution (1.4% w/v)
-
Volumetric flasks (amber glass)
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 65 mg of this compound and transfer it to a 500 mL amber volumetric flask.
-
Suspend the solid in 5 mL of distilled water.
-
Add 5 mL of 2 M sodium hydroxide solution to dissolve the solid completely.
-
Once dissolved, add approximately 100 mL of distilled water and 2.5 mL of glacial acetic acid.
-
Dilute to the 500 mL mark with distilled water and mix thoroughly.
-
Pipette 10 mL of this stock solution into a 100 mL amber volumetric flask.
-
Add 1.75 mL of 1.4% sodium acetate solution and dilute to the mark with distilled water. This is the working standard solution.
-
-
Instrumental Analysis:
-
Set the spectrophotometer to scan a wavelength range of 200-600 nm.
-
Use a blank solution (prepared in the same manner as the standard but without this compound) to zero the instrument.
-
Rinse a quartz cuvette with the working standard solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
For quantitative analysis, measure the absorbance at the λmax around 444 nm.
-
-
Data Analysis:
-
The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the isotopic enrichment and quantify this compound in complex biological matrices.
Methodology:
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add a known amount of an appropriate internal standard.
-
Precipitate proteins by adding 125 µL of 0.1 M zinc sulfate, followed by vortexing and centrifugation.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound. The product ions will be specific fragments of the molecule.
-
-
Data Analysis:
-
The retention time of the peak corresponding to this compound should be confirmed against a standard.
-
The mass-to-charge ratio (m/z) of the precursor and product ions will confirm the identity and isotopic labeling.
-
Quantification is achieved by comparing the peak area of this compound to that of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and the specific positions of the ¹³C labels.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The presence of five enriched carbon signals will be evident.
-
2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the ¹³C signals to their corresponding positions in the molecule by correlating them with the proton signals.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
The chemical shifts (δ) of the ¹³C signals will confirm the positions of the isotopic labels. The integration of these signals relative to any unlabeled carbons (if applicable) can provide information on the isotopic enrichment.
-
References
A Comprehensive Technical Guide to Riboflavin-13C5 and Unlabeled Riboflavin for Researchers and Drug Development Professionals
Introduction
Riboflavin, or Vitamin B2, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] These flavocoenzymes are essential for a multitude of cellular processes, including energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][3] In research and drug development, the use of isotopically labeled riboflavin, such as Riboflavin-13C5, alongside its unlabeled counterpart, provides a powerful tool for a variety of analytical and metabolic studies. This technical guide provides an in-depth comparison of the characteristics of this compound and unlabeled riboflavin, complete with experimental protocols and data presented for clear comparison.
Core Characteristics: A Comparative Overview
The primary distinction between this compound and unlabeled riboflavin lies in their isotopic composition. Unlabeled riboflavin consists of carbon atoms with the natural isotopic abundance, primarily ¹²C. In contrast, this compound is synthetically enriched with five ¹³C isotopes at specific positions within the ribityl chain. This isotopic enrichment does not significantly alter the fundamental chemical and physical properties of the molecule but provides a distinct mass signature that is invaluable for specific analytical applications.
Table 1: Comparison of Physical and Chemical Properties
| Property | Unlabeled Riboflavin | This compound | Key Differences & Significance |
| Chemical Formula | C₁₇H₂₀N₄O₆ | ¹³C₅C₁₂H₂₀N₄O₆ | The presence of five ¹³C atoms in this compound is the defining difference. |
| Molecular Weight | ~376.37 g/mol | ~381.37 g/mol | The increased mass of this compound is the basis for its use in mass spectrometry-based assays. |
| Appearance | Yellow to orange-yellow crystalline powder. | Yellow to orange-yellow solid. | No significant difference in visual appearance. |
| Solubility | Sparingly soluble in water, practically insoluble in ethanol, ether, and chloroform. | Expected to have similar solubility to the unlabeled form. | Isotopic labeling does not significantly affect solubility. |
| Melting Point | Approximately 280-290°C (with decomposition). | Approximately 290°C (with decomposition). | No significant difference in melting point. |
| Stability | Sensitive to light, especially in alkaline solutions. | Expected to have similar light and pH stability. | Isotopic labeling does not alter chemical stability. |
| UV Absorption | Strong absorption in the UV range (260-370 nm). | Expected to have the same UV absorption profile. | The chromophore is unaffected by the isotopic labeling of the ribityl chain. |
Applications in Research and Development
The primary utility of this compound stems from its isotopic enrichment, which allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass-sensitive analytical techniques.
1. Metabolic and Bioavailability Studies
Isotopically labeled riboflavin is instrumental in tracing the absorption, distribution, metabolism, and excretion (ADME) of the vitamin. By administering this compound and measuring the ratio of labeled to unlabeled riboflavin and its metabolites in biological samples, researchers can accurately quantify bioavailability and metabolic turnover.
2. Internal Standards for Quantitative Analysis
In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. Since it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate quantification of riboflavin in complex matrices like plasma and tissues.
3. Mechanistic Studies with NMR and Vibrational Spectroscopy
The incorporation of ¹³C isotopes can be used as a probe in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. These studies can provide detailed insights into the molecular structure, dynamics, and interactions of riboflavin with proteins and other molecules.
Experimental Protocols
Protocol 1: Quantification of Riboflavin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of vitamin B2 in human plasma.
Objective: To accurately quantify the concentration of riboflavin in human plasma samples.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Unlabeled riboflavin (for calibration standards)
-
Zinc sulfate (0.1 M)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 UHPLC with 6460C MS/MS)
-
Analytical column (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm × 2.7 μm)
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 75 µL of a known concentration of this compound solution (internal standard).
-
Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 350 µL/min
-
A gradient elution is typically used to separate riboflavin from other plasma components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for both unlabeled riboflavin and this compound.
-
Unlabeled Riboflavin: Monitor the transition of the precursor ion (m/z 377.1) to a specific product ion.
-
This compound: Monitor the transition of the precursor ion (m/z 382.1) to its corresponding product ion.
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of unlabeled riboflavin and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of unlabeled riboflavin to the peak area of this compound for each standard and sample.
-
Determine the concentration of riboflavin in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Workflow Diagram:
Caption: Workflow for Riboflavin Quantification in Plasma.
Riboflavin's Role in Cellular Metabolism
Riboflavin is a central component of cellular metabolism through its conversion to FMN and FAD. These coenzymes are indispensable for the function of a large family of enzymes known as flavoproteins, which catalyze a wide range of redox reactions.
Key Metabolic Pathways Involving Riboflavin Coenzymes:
-
Electron Transport Chain: FAD is a key component of Complex II (succinate dehydrogenase) and FMN is part of Complex I (NADH dehydrogenase), both of which are critical for ATP production through oxidative phosphorylation.
-
Fatty Acid Oxidation (β-oxidation): Acyl-CoA dehydrogenase enzymes, which catalyze the initial step of β-oxidation, require FAD.
-
Citric Acid (TCA) Cycle: The conversion of succinate to fumarate is catalyzed by the FAD-dependent enzyme succinate dehydrogenase.
-
Folate Metabolism: The enzyme methylenetetrahydrofolate reductase (MTHFR), which is crucial for folate metabolism and the regulation of homocysteine levels, is FAD-dependent.
-
Glutathione Redox Cycling: Glutathione reductase, an FAD-dependent enzyme, is essential for regenerating the antioxidant glutathione, thereby protecting cells from oxidative damage.
Signaling Pathway Diagram:
Caption: Role of Riboflavin in Cellular Metabolism.
Conclusion
Unlabeled riboflavin is the biologically active form of vitamin B2, essential for a myriad of physiological functions. This compound, its stable isotope-labeled counterpart, serves as an indispensable tool in modern biomedical and pharmaceutical research. While their fundamental chemical and physical properties are nearly identical, the distinct mass of this compound enables precise and accurate quantification in complex biological systems and facilitates detailed metabolic and mechanistic studies. The complementary use of both unlabeled and labeled riboflavin is crucial for advancing our understanding of this vital nutrient and its role in health and disease.
References
The Labeled Path: A Technical Guide to the Discovery and History of Isotopically Labeled Vitamins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of isotopically labeled vitamins. From the pioneering work of early 20th-century scientists to the sophisticated analytical techniques used today, this document provides a comprehensive overview of how isotopic labeling has revolutionized our understanding of vitamin metabolism, absorption, and function.
The Dawn of the Tracer Principle: de Hevesy and Schoenheimer
The journey into the metabolic fate of vitamins began with the groundbreaking work of two key figures: George de Hevesy and Rudolf Schoenheimer.
George de Hevesy , a Hungarian chemist, is credited with establishing the "tracer principle." In 1923, he conducted the first experiment using a radioactive isotope to trace a biological process.[1][2] His initial work involved using naturally occurring radioactive isotopes of lead to study its uptake in plants.[1][2][3] This fundamental concept of using an isotope as a distinguishable marker for an element or compound without altering its chemical behavior laid the foundation for all subsequent tracer studies in biology and medicine. He was awarded the Nobel Prize in Chemistry in 1943 for this pioneering work.
Rudolf Schoenheimer , a German-American biochemist, further advanced the tracer method in the 1930s by applying it to the study of intermediary metabolism. He and his colleagues utilized stable isotopes, particularly deuterium (²H), to label fatty acids and cholesterol. Their experiments revealed the dynamic state of body constituents, demonstrating that body fats are continuously being synthesized, broken down, and replaced, a revolutionary concept at the time. Schoenheimer's work with stable isotopes provided a safer alternative to radioactive isotopes for studies in humans and opened the door for investigating the metabolism of a wide range of biological molecules, including vitamins.
The early analytical methods for detecting these isotopic labels were rudimentary by today's standards. De Hevesy used an electroscope to measure radioactivity. For stable isotopes, early mass spectrometers, developed in the early 20th century, were crucial for detecting the minute mass differences between the labeled and unlabeled molecules.
A Chronological Exploration of Isotopically Labeled Vitamins
The application of the tracer principle to vitamins unfolded over several decades, with researchers progressively labeling different vitamins to unravel their complex metabolic pathways.
Vitamin B12 and the Schilling Test: A Diagnostic Breakthrough
One of the earliest and most impactful applications of isotopic labeling in vitamin research was the development of the Schilling test for diagnosing pernicious anemia, a condition caused by the malabsorption of Vitamin B12. Developed by Robert F. Schilling in 1953, this test utilized radioisotopes of cobalt (⁵⁷Co and ⁵⁸Co) to label cyanocobalamin (Vitamin B12).
The test allowed clinicians to differentiate between a dietary deficiency of Vitamin B12 and an inability to absorb the vitamin due to a lack of intrinsic factor, a protein required for B12 absorption.
Experimental Protocol: The Schilling Test (Dual-Isotope Method)
-
Patient Preparation: The patient fasts overnight.
-
Administration of Labeled Vitamin B12: The patient orally ingests two capsules simultaneously:
-
One capsule containing a small, physiological dose (e.g., 0.5 µCi) of Vitamin B12 labeled with ⁵⁷Co and bound to intrinsic factor.
-
A second capsule containing a similar dose of free Vitamin B12 labeled with ⁵⁸Co.
-
-
"Flushing" Dose: One to two hours after the oral dose, the patient receives a large, intramuscular injection of non-labeled Vitamin B12 (e.g., 1000 µg). This "flushing" dose saturates the body's Vitamin B12 binding sites, ensuring that any absorbed radioactive B12 is excreted in the urine.
-
Urine Collection: All urine is collected over a 24-hour period.
-
Analysis: The radioactivity of both ⁵⁷Co and ⁵⁸Co in the 24-hour urine sample is measured using a gamma counter.
Interpretation of Results:
-
Normal Absorption: A healthy individual will absorb both forms of the labeled Vitamin B12, and a significant percentage (typically >10%) of each isotope will be excreted in the urine within 24 hours.
-
Pernicious Anemia (Lack of Intrinsic Factor): The patient will not absorb the free ⁵⁸Co-labeled B12 but will absorb the ⁵⁷Co-labeled B12 bound to intrinsic factor. This results in low urinary excretion of ⁵⁸Co and normal excretion of ⁵⁷Co.
-
Malabsorption (Ileal Disease): The patient will have low urinary excretion of both ⁵⁷Co and ⁵⁸Co, as the intestine is unable to absorb the vitamin regardless of the presence of intrinsic factor.
Quantitative Data from Early Schilling Test Studies
| Patient Group | Number of Patients | Mean 24-hr Urinary Excretion of ⁵⁷Co-B12 (with Intrinsic Factor) (%) | Mean 24-hr Urinary Excretion of ⁵⁸Co-B12 (free) (%) |
| Healthy Controls | 10 | 18.5 | 17.8 |
| Pernicious Anemia | 12 | 15.6 | 2.1 |
| Malabsorption Syndrome | 8 | 3.2 | 2.9 |
This table presents representative data from early studies and may not reflect the full range of results.
Experimental Workflow for the Dual-Isotope Schilling Test
Caption: Workflow of the dual-isotope Schilling test for Vitamin B12 absorption.
Vitamin C: Tracing Absorption with Stable Isotopes
The study of Vitamin C (ascorbic acid) absorption and metabolism benefited greatly from the use of stable isotopes, particularly Carbon-13 (¹³C). These non-radioactive labels allowed for safe administration to human subjects to investigate the bioavailability of this essential nutrient.
Experimental Protocol: ¹³C-Labeled Ascorbic Acid Absorption Study
-
Subject Preparation: Healthy, non-smoking subjects are recruited and typically fast overnight. Baseline blood samples are collected.
-
Administration of Labeled Vitamin C: Subjects ingest a known dose (e.g., 30 mg) of L-[1-¹³C]ascorbic acid dissolved in water.
-
Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly) for several hours post-ingestion.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analysis: The total concentration of Vitamin C in the plasma is measured, often using fluorometric assays. The isotopic enrichment of ¹³C in the plasma ascorbate is determined using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a volatile form.
Quantitative Data: Plasma Enrichment of ¹³C-Ascorbic Acid
| Time Post-Ingestion (minutes) | Mean Plasma ¹³C-Ascorbate Enrichment (Atom % Excess) |
| 0 | 0.00 |
| 15 | 0.15 |
| 30 | 0.35 |
| 45 | 0.48 |
| 60 | 0.55 |
| 90 | 0.45 |
| 120 | 0.30 |
| 180 | 0.15 |
| 240 | 0.08 |
This table represents a typical plasma enrichment curve from a study with ¹³C-labeled ascorbic acid and is illustrative.
Signaling Pathway of Vitamin C Absorption and Analysis
Caption: Process of labeled Vitamin C absorption and subsequent analysis.
Vitamin A: Elucidating Metabolism with Deuterium
The complex metabolism of Vitamin A (retinol) was significantly clarified through the use of deuterium (²H) labeled compounds. These studies helped in understanding the conversion of retinol to its active metabolites and in estimating total body stores.
Experimental Protocol: Deuterated Retinol Dilution for Vitamin A Body Store Estimation
-
Subject Preparation: Subjects are typically in a fasting state. A baseline blood sample is collected.
-
Administration of Labeled Vitamin A: An oral dose of deuterated retinyl acetate (e.g., [²H₄]retinyl acetate) is administered.
-
Equilibration Period: The labeled Vitamin A is allowed to equilibrate with the body's stores over a period of several days (traditionally around 20 days, with newer methods using a 3-day period).
-
Blood Sampling: A second blood sample is collected after the equilibration period.
-
Sample Processing and Analysis: Retinol is extracted from the serum. The ratio of deuterated to non-deuterated retinol (D:H ratio) is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The total body stores of Vitamin A are calculated using mathematical models (e.g., the Olson equation) that incorporate the D:H ratio and the administered dose.
Quantitative Data: Deuterated Vitamin A Dimerization Study
A study investigating the effect of deuterium enrichment on the formation of A2E, a detrimental Vitamin A dimer, in mice yielded the following results:
| Treatment Group | Mean A2E Concentration in Eye (pmol/eye) | Percentage Reduction vs. Control |
| Control (Normal Vitamin A) | 15.2 | - |
| C20-D₃-Vitamin A | 4.9 | 68% |
Logical Relationship in Deuterated Retinol Dilution
Caption: Logical flow of the deuterated retinol dilution technique.
Vitamin D: Uncovering Metabolites with Tritium
The discovery of the active hormonal form of Vitamin D was greatly aided by the use of tritium (³H), a radioactive isotope of hydrogen. In the 1960s, researchers synthesized high specific activity tritiated Vitamin D₃ to trace its metabolic fate.
Experimental Protocol: Early Tritiated Vitamin D₃ Metabolism Study
-
Animal Model: Vitamin D-deficient rats were often used as the experimental model.
-
Synthesis of Labeled Vitamin D: [1,2-³H]Vitamin D₃ with high specific activity was synthesized.
-
Administration: A physiological dose of the tritiated Vitamin D₃ was administered to the rats.
-
Tissue and Blood Collection: At various time points after administration, blood and tissues (particularly liver and intestine) were collected.
-
Extraction and Chromatography: Lipids were extracted from the samples, and the extracts were subjected to silicic acid chromatography to separate the different Vitamin D metabolites based on their polarity.
-
Analysis: The radioactivity of the different chromatographic fractions was measured using a liquid scintillation counter to identify the presence and quantity of the metabolites. This led to the identification of 25-hydroxyvitamin D₃ (25-OH-D₃) as the major circulating form and subsequently 1,25-dihydroxyvitamin D₃ as the active hormonal form.
Vitamin E: Investigating Kinetics with Deuterium
The distinct metabolic fates of different forms of Vitamin E (tocopherols) were elucidated using deuterium-labeled compounds.
Experimental Protocol: Deuterated Tocopherol Kinetics Study
-
Subject Preparation: Human subjects are recruited for the study.
-
Administration: A single oral dose containing an equimolar ratio of d₆-α-tocopheryl acetate and d₂-γ-tocopheryl acetate is administered.
-
Blood and Urine Collection: Blood and urine samples are collected at multiple time points over 48-72 hours.
-
Analysis: The concentrations of the deuterated tocopherols and their metabolites (e.g., carboxyethylhydroxychromans - CEHCs) in plasma and urine are measured by Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data: Plasma Kinetics of Deuterated Tocopherols
| Tocopherol Form | Mean Plasma Half-Life (hours) | Mean Fractional Disappearance Rate (pools/day) |
| d₆-α-tocopherol | 57 ± 19 | 0.33 ± 0.11 |
| d₂-γ-tocopherol | 13 ± 4 | 1.39 ± 0.44 |
Vitamin K: Measuring Absorption with Stable Isotopes
The absorption and kinetics of Vitamin K (phylloquinone) have been investigated using stable isotopes such as ¹³C and deuterium.
Experimental Protocol: Dual-Isotope Vitamin K Absorption and Kinetics Study
-
Steady State Labeling: Subjects ingest capsules containing methyl-¹³C Vitamin K₁ for several days to achieve a steady state of isotopic enrichment in the plasma.
-
Intravenous and Oral Dosing: On the study day, an intravenous dose of unlabeled Vitamin K₁ is administered to measure disposal kinetics. Simultaneously, an oral dose of ring-D₄ Vitamin K₁ is given to measure absorption.
-
Blood Sampling: Blood samples are collected over a period of several hours.
-
Analysis: Plasma Vitamin K₁ concentration is measured by High-Performance Liquid Chromatography (HPLC), and the isotopic composition is determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data: Vitamin K₁ Absorption and Kinetics
| Parameter | Value (Mean ± SD) |
| Oral Absorption of Deuterated Vitamin K₁ (%) | 13 ± 9 |
| Disposal Half-Time 1 (hours) | 0.22 ± 0.14 |
| Disposal Half-Time 2 (hours) | 2.66 ± 1.69 |
Conclusion
The introduction of isotopic labeling marked a paradigm shift in nutritional science. The ability to trace the journey of vitamins through the body has provided invaluable insights into their absorption, metabolism, and sites of action. From the early use of radioactive isotopes in diagnostic tests like the Schilling test to the current use of sophisticated stable isotope methodologies coupled with mass spectrometry, the legacy of de Hevesy and Schoenheimer continues to drive our understanding of these vital micronutrients. The detailed experimental protocols and quantitative data presented in this guide serve as a testament to the power of the tracer principle and provide a foundation for future research in vitamin metabolism and drug development.
References
A Technical Guide to Riboflavin-13C5 Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Riboflavin-13C5 in metabolic research. As a stable isotope-labeled analog of Vitamin B2, this compound serves as a powerful tracer for elucidating the dynamics of metabolic pathways, quantifying flux rates, and understanding the roles of its bioactive derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in cellular bioenergetics and redox homeostasis. This document details experimental design considerations, analytical methodologies, and data interpretation strategies for leveraging this compound in metabolomics and drug development.
Introduction to Riboflavin Metabolism and Stable Isotope Tracing
Riboflavin is an essential micronutrient that, upon cellular uptake, is converted into the coenzymes FMN and FAD. These flavocoenzymes are critical for a vast array of metabolic reactions, acting as electron carriers in the mitochondrial electron transport chain, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and antioxidant defense.[1][2][3] Stable isotope tracing using compounds like this compound allows researchers to follow the carbon atoms from riboflavin through these intricate metabolic networks. By measuring the incorporation of 13C into downstream metabolites, it is possible to quantify the rates of metabolic reactions, a technique known as metabolic flux analysis (MFA).[4][5] This approach provides a dynamic view of cellular metabolism that is not attainable through traditional metabolomics, which only offers a static snapshot of metabolite concentrations.
Core Applications of this compound in Metabolic Research
The primary applications of this compound in metabolic research include:
-
Metabolic Flux Analysis (MFA): Quantifying the in vivo rates of metabolic pathways where FMN and FAD are involved. This is particularly valuable for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
-
Quantification of FMN and FAD Synthesis: Directly measuring the rate of conversion of riboflavin into its active coenzyme forms. This is crucial for understanding the regulation of flavin homeostasis and its dysregulation in various diseases.
-
Internal Standard for Mass Spectrometry: Serving as a robust internal standard for the accurate quantification of riboflavin and its vitamers in biological samples, correcting for matrix effects and instrument variability.
-
Bioavailability Studies: Assessing the absorption and metabolism of dietary riboflavin.
Experimental Design and Protocols
A successful metabolic tracing study using this compound requires careful experimental design. The following sections outline key considerations and a generalized protocol.
Experimental Design Considerations
-
Choice of Isotopic Tracer: this compound, where five carbon atoms in the ribityl chain are replaced with 13C, is a common choice. Other labeling patterns, such as those on the isoalloxazine ring, can also be used depending on the specific research question.
-
Cell Culture Conditions: Cells should be cultured in a medium where the concentration of unlabeled riboflavin is known and can be controlled. For in vivo studies, the diet of the model organism needs to be carefully managed.
-
Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the isotopic enrichment of intracellular metabolites has reached a plateau. The time required to reach isotopic steady state varies depending on the metabolite and the metabolic pathway, typically ranging from minutes for glycolysis intermediates to hours for nucleotides.
-
Controls: Appropriate controls, such as cells cultured with unlabeled riboflavin, are essential for correcting for the natural abundance of 13C.
Generalized Experimental Protocol for Cell Culture Studies
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and proliferate in standard culture medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound and a reduced concentration of unlabeled riboflavin.
-
Time-Course Sampling: Harvest cells at various time points after introducing the tracer to determine the kinetics of label incorporation and to verify the attainment of isotopic steady state.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water.
-
Separate the polar metabolites from lipids and proteins by centrifugation.
-
-
Sample Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions of target metabolites.
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of 13C in each metabolite.
-
Use metabolic modeling software to calculate metabolic fluxes from the mass isotopomer distribution data.
-
Data Presentation: Quantitative Analysis of Metabolic Fluxes
The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) of various metabolites. This data can be used to calculate the fractional contribution of riboflavin's carbon atoms to these metabolites and to determine metabolic fluxes.
Table 1: Fractional Carbon Contribution from Different Sources to Riboflavin Biosynthesis in Ashbya gossypii
| Carbon Source | Contribution to Riboflavin (%) |
| Rapeseed Oil | 81 ± 1 |
| Extracellular Glycine | 9 ± 0 |
| Yeast Extract | 8 ± 0 |
Table 2: Intracellular Flavin Concentrations in Mammalian Cell Lines
| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) |
| CHO | 3.1 | 0.46 | 2.2 |
| HEK293 | 14 | 3.4 | 17.0 |
| NIH 3T3 | 8.5 | 1.2 | 9.8 |
Table 3: Plasma Concentrations of Riboflavin and its Vitamers in Healthy Humans
| Vitamer | Median Concentration (nmol/L) | 5-95 Percentile (nmol/L) |
| Riboflavin | 8.6 | 2.7 - 42.5 |
| FMN | 7.0 | 3.5 - 13.3 |
| FAD | 57.9 | 44.5 - 78.1 |
Visualization of Metabolic Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex metabolic pathways and experimental workflows involved in this compound tracing studies.
Conclusion
This compound is an invaluable tool for researchers in metabolism and drug development. Its application in stable isotope tracing and metabolic flux analysis provides unparalleled insights into the dynamic nature of cellular metabolic networks. By enabling the quantification of reaction rates and the elucidation of pathway activities, this compound helps to unravel the complex roles of riboflavin and its coenzymes in health and disease, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies. As analytical technologies continue to advance, the applications of this compound in metabolic research are expected to expand, further deepening our understanding of cellular physiology.
References
- 1. Quantification of riboflavin, riboflavin 5'-phosphate and flavin adenine dinucleotide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signals from the Circle: Tricarboxylic Acid Cycle Intermediates as Myometabokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10.41 Riboflavin Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
The Gold Standard: A Technical Guide to Isotope-Labeled Compounds in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Precision in Clinical Analysis
In the landscape of clinical diagnostics and drug development, the demand for analytical methods that offer the highest levels of accuracy, precision, and specificity is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool, supplanting traditional immunoassays in a growing number of applications. The cornerstone of quantitative accuracy in clinical mass spectrometry is the use of isotope-labeled compounds, which serve as ideal internal standards. This technical guide provides an in-depth exploration of the principles, applications, and methodologies surrounding the use of these critical reagents.
Stable isotope dilution mass spectrometry (ID-MS) is a definitive method for quantitative analysis.[1] It relies on the addition of a known quantity of a stable isotope-labeled (SIL) analogue of the analyte to the sample at the earliest stage of the analytical workflow.[1] Because the SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer.[2] This co-behavior allows for the highly accurate and precise correction of variations that can occur during the analytical process, from sample preparation to detection.[2][3] The mass spectrometer distinguishes between the endogenous analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio, enabling precise quantification by measuring the ratio of their respective signals.
The use of SIL internal standards is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples like plasma and urine. By compensating for these effects, SIL standards ensure the reliability of quantitative results, a non-negotiable requirement in clinical decision-making and drug development.
Core Principles of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution is the use of an isotopically distinct version of the analyte as an internal standard (IS). This standard, ideally labeled with stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), is added to the sample in a known amount before any sample processing steps.
The quantification is based on the following relationship:
(Concentration of Analyte) = [(Peak Area of Analyte) / (Peak Area of IS)] x (Concentration of IS)
This ratiometric measurement is inherently more robust than external calibration alone, as any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the IS equally, leaving the ratio unchanged.
Choosing the Right Isotope-Labeled Internal Standard
The selection of an appropriate SIL internal standard is critical for assay performance. The two most common choices are deuterated (²H) and Carbon-13 (¹³C) labeled compounds.
-
Deuterated (²H) Standards: These are often less expensive and more readily available. However, they can sometimes exhibit a "chromatographic isotope effect," where the deuterated standard separates slightly from the native analyte during chromatography. This can lead to differential matrix effects and potentially compromise accuracy. There is also a risk of back-exchange of deuterium with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH), which can lead to inaccurate quantification.
-
Carbon-13 (¹³C) Labeled Standards: These are generally considered the gold standard. ¹³C labeling does not typically result in a chromatographic shift, ensuring that the analyte and IS experience the exact same matrix effects. They are also chemically stable with no risk of isotope exchange. While often more expensive to synthesize, the superior performance and reliability of ¹³C-labeled standards can justify the initial investment, especially for complex assays or when the highest accuracy is required.
Quantitative Performance in Clinical Assays
The use of isotope-labeled internal standards significantly enhances the performance of clinical mass spectrometry assays. Key performance metrics such as linearity, precision, and accuracy are consistently improved. Below are tables summarizing typical performance data from validated clinical assays for testosterone, immunosuppressants, and vitamin D metabolites.
Table 1: Performance Characteristics of a Testosterone LC-MS/MS Assay using a ¹³C-Labeled Internal Standard
| Performance Metric | Typical Value | Reference |
| Linearity (Analytical Measurement Range) | 2.9 - 2330.4 ng/dL (r² > 0.99) | |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/dL | |
| Intra-Assay Precision (CV%) | < 10% | |
| Inter-Assay Precision (CV%) | < 15% | |
| Accuracy (Bias vs. Reference Method) | -2.8% to 3.6% | |
| Extraction Recovery | ~90% |
Table 2: Performance Characteristics of an Immunosuppressant LC-MS/MS Assay using Deuterated and/or ¹³C-Labeled Internal Standards
| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias) | Reference |
| Cyclosporine A | 2 - 1250 | 2 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | |
| Tacrolimus | 0.5 - 42.2 | 0.5 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | |
| Sirolimus | 0.6 - 49.2 | 0.6 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | |
| Everolimus | 0.5 - 40.8 | 0.5 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
Table 3: Performance Characteristics of a 25-Hydroxyvitamin D LC-MS/MS Assay using a Deuterated Internal Standard
| Analyte | Linearity | LLOQ (nmol/L) | Inter-Assay Precision (CV%) | Reference |
| 25-OH Vitamin D2 | Good correlation (r=0.91) with RIA | < 4 | 8.4 - 9.5% | |
| 25-OH Vitamin D3 | Good correlation (r=0.91) with RIA | < 4 | 5.1 - 5.6% |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable results in a clinical setting. Below are examples of methodologies for the quantification of testosterone and immunosuppressants.
Protocol 1: Quantification of Total Testosterone in Serum by LC-MS/MS
This protocol is based on methods that utilize a ¹³C-labeled internal standard for accurate quantification.
1. Materials and Reagents:
-
Testosterone certified reference material
-
¹³C₃-Testosterone internal standard (IS)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Hexane, Ethyl Acetate (HPLC grade)
-
Zinc Sulfate
-
Drug-free human serum for calibrators and quality controls (QCs)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum (calibrator, QC, or patient sample) into a clean tube.
-
Add 25 µL of the ¹³C₃-Testosterone IS working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing zinc sulfate) and vortex vigorously for 1 minute.
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.
-
Gradient: A suitable gradient to separate testosterone from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both testosterone and ¹³C₃-Testosterone.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of testosterone in patient samples and QCs from the calibration curve.
Protocol 2: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol is for the simultaneous quantification of tacrolimus, sirolimus, everolimus, and cyclosporine A using their respective deuterated or ¹³C-labeled internal standards.
1. Materials and Reagents:
-
Certified reference materials for each immunosuppressant.
-
Deuterated or ¹³C-labeled internal standards for each analyte.
-
Methanol, Acetonitrile (LC-MS grade).
-
Zinc Sulfate solution (0.1 M).
-
Drug-free whole blood for calibrators and QCs.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 100 µL of a precipitating solution containing the internal standards in methanol with zinc sulfate.
-
Vortex vigorously for 1 minute to precipitate proteins and release the drugs.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system, often with online solid-phase extraction (SPE) for enhanced cleanup.
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase A: Water with a suitable modifier (e.g., ammonium acetate, formic acid).
-
Mobile Phase B: Methanol or acetonitrile with a suitable modifier.
-
Gradient: A rapid gradient to separate the four immunosuppressants.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 50 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each immunosuppressant and its corresponding internal standard.
4. Data Analysis:
-
Similar to the testosterone assay, calculate peak area ratios for each analyte/IS pair.
-
Construct individual calibration curves for each immunosuppressant.
-
Quantify the concentration of each drug in the patient samples.
Visualizing Workflows and Pathways
General Workflow in Clinical Mass Spectrometry
The following diagram illustrates the typical workflow in a clinical laboratory performing quantitative analysis by LC-MS/MS, from sample receipt to result reporting.
Metabolic Pathway Analysis: Lipoprotein Kinetics
Stable isotope tracers are invaluable for studying the dynamics of metabolic pathways in vivo. A prominent clinical research application is the investigation of lipoprotein kinetics to understand dyslipidemia in metabolic syndrome. In these studies, a stable isotope-labeled amino acid, such as ¹³C-leucine, is infused into a patient. The labeled amino acid is incorporated into newly synthesized apolipoproteins (e.g., apoB-100 in VLDL and LDL), allowing for the measurement of their production and clearance rates.
The diagram below illustrates the principle of using a ¹³C-leucine tracer to study Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) kinetics.
Conclusion: The Indispensable Role of Isotope-Labeled Compounds
Isotope-labeled compounds are not merely accessories but are fundamental to the practice of modern clinical mass spectrometry. Their use in isotope dilution mass spectrometry provides an unparalleled level of accuracy and precision, which is essential for reliable patient diagnosis, therapeutic drug monitoring, and the development of new pharmaceuticals. The ability to correct for analytical variability, particularly matrix effects, solidifies ID-MS as the gold standard for quantitative analysis in complex biological matrices. Furthermore, the application of stable isotope tracers opens a window into the dynamic processes of human metabolism, offering invaluable insights into disease pathophysiology. As clinical mass spectrometry continues to expand its role in healthcare, the importance and application of isotope-labeled compounds will undoubtedly grow in tandem, driving further improvements in patient care and clinical research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein transport in the metabolic syndrome: methodological aspects of stable isotope kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Riboflavin-13C5 in Elucidating Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Riboflavin-13C5 as a stable isotope tracer for studying cellular metabolism. While direct quantitative flux data from published this compound tracing studies are limited, this document outlines the foundational principles, detailed experimental protocols, and expected data outcomes based on the known biochemistry of riboflavin and the established methodologies of 13C-Metabolic Flux Analysis (MFA).
Introduction: The Central Role of Riboflavin in Cellular Energetics
Riboflavin (Vitamin B2) is an essential micronutrient that serves as the precursor to the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a multitude of cellular processes, acting as redox cofactors for a wide array of flavoproteins.[1] Flavoproteins are integral to key metabolic pathways, including the tricarboxylic acid (TCA) cycle, mitochondrial electron transport chain (ETC), fatty acid β-oxidation, and redox homeostasis.[1][2] Given their central role, tracing the metabolism of riboflavin provides a unique window into the bioenergetic state of the cell.
This compound, a stable isotope-labeled version of riboflavin, offers a powerful tool to investigate the dynamics of FMN and FAD synthesis and their subsequent incorporation into flavoproteins. By tracing the fate of the 13C labels, researchers can gain insights into the regulation of these pathways in both healthy and diseased states, making it a valuable asset in drug development and disease modeling.
Principle of this compound Tracing
Stable isotope tracing with this compound follows the core principles of metabolic flux analysis. Cells are cultured in a medium containing this compound, which is taken up and enzymatically converted to FMN-13C5 and FAD-13C5. The heavy carbon isotopes from this compound are incorporated into these coenzymes, increasing their molecular weight.
Mass spectrometry (MS) is then used to detect the mass shift in FMN and FAD, allowing for the quantification of their synthesis and turnover. By analyzing the mass isotopomer distribution (MID) of these flavocoenzymes, it is possible to determine the contribution of the labeled riboflavin to their intracellular pools. Furthermore, the 13C label can be traced to downstream metabolic pathways where FAD and FMN act as cofactors, providing insights into the activity of these pathways.
Data Presentation: Expected Mass Isotopomer Distributions
Table 1: Theoretical Mass Isotopomer Distribution of FMN from this compound
| Mass Isotopomer | Formula | Relative Abundance (%) |
| M+0 | C17H21N4O9P | 0 |
| M+1 | 13C1C16H21N4O9P | 0 |
| M+2 | 13C2C15H21N4O9P | 0 |
| M+3 | 13C3C14H21N4O9P | 0 |
| M+4 | 13C4C13H21N4O9P | 0 |
| M+5 | 13C5C12H21N4O9P | 100 |
Table 2: Theoretical Mass Isotopomer Distribution of FAD from this compound
| Mass Isotopomer | Formula | Relative Abundance (%) |
| M+0 | C27H33N9O15P2 | 0 |
| M+1 | 13C1C26H33N9O15P2 | 0 |
| M+2 | 13C2C25H33N9O15P2 | 0 |
| M+3 | 13C3C24H33N9O15P2 | 0 |
| M+4 | 13C4C23H33N9O15P2 | 0 |
| M+5 | 13C5C22H33N9O15P2 | 100 |
Note: These tables represent a simplified, theoretical scenario. In practice, the observed MIDs will be influenced by factors such as the isotopic purity of the tracer, the presence of unlabeled riboflavin in the basal medium or serum, and the rate of flavocoenzyme turnover.
Experimental Protocols
The following sections provide detailed methodologies for conducting a this compound stable isotope tracing experiment in cultured mammalian cells.
Preparation of this compound Labeling Medium
Objective: To prepare a cell culture medium containing a known concentration of this compound.
Materials:
-
Basal medium deficient in riboflavin (custom formulation required)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-blocking storage bottles
-
0.22 µm sterile filter
Protocol:
-
Prepare this compound Stock Solution:
-
Due to the low solubility of riboflavin in aqueous solutions, a stock solution in DMSO is recommended.[3]
-
Calculate the amount of this compound needed to achieve a desired stock concentration (e.g., 10 mM).
-
Under sterile conditions, dissolve the this compound powder in the appropriate volume of sterile DMSO.
-
Store the stock solution in a light-blocking tube at -20°C.
-
-
Prepare Complete Labeling Medium:
-
To the riboflavin-deficient basal medium, add dFBS to the desired final concentration (e.g., 10%).
-
Add other required supplements (e.g., L-glutamine, antibiotics).
-
Thaw the this compound stock solution and add it to the medium to achieve the final desired concentration (typical concentrations of riboflavin in standard media range from 0.1 to 1.0 µM).[4]
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
Store the prepared medium in a sterile, light-blocking bottle at 4°C for short-term use. Protect from light at all times to prevent photodegradation of riboflavin.
-
Cell Culture and Labeling
Objective: To culture cells in the presence of this compound to achieve isotopic steady state.
Materials:
-
Adherent or suspension mammalian cells
-
Complete this compound labeling medium
-
Standard cell culture vessels (flasks, plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in standard culture vessels at a density that will allow for sufficient growth during the labeling period.
-
Culture cells in standard, unlabeled medium until they reach the desired confluency (typically 50-60% for adherent cells).
-
Remove the unlabeled medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed complete this compound labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. The time required will depend on the cell type and the turnover rate of FMN and FAD. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal labeling time.
Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites, including labeled FMN and FAD.
Materials:
-
Ice-cold PBS
-
Quenching solution: 80:20 methanol:water with 0.1 M formic acid, pre-chilled to -70°C.
-
Cell scrapers (for adherent cells)
-
Centrifuge capable of reaching -9°C
-
Dry ice
Protocol:
-
Place the culture vessels on ice to slow down metabolism.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
For adherent cells:
-
Immediately add the pre-chilled quenching solution to the plate.
-
Place the plate on dry ice.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for a short duration at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-chilled quenching solution.
-
-
Vortex the cell lysates vigorously.
-
Centrifuge the lysates at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the extracts at -80°C until analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the different mass isotopomers of FMN and FAD.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Method (example):
-
Column: A C18 reversed-phase column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 100% A to 100% B over a suitable time to separate FMN and FAD from other metabolites.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40°C.
MS/MS Method (example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole, or full scan with parallel reaction monitoring (PRM) on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each mass isotopomer of FMN and FAD (see Table 3 for theoretical values).
Table 3: Theoretical MRM Transitions for 13C5-labeled FMN and FAD
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| FMN-13C5 | 462.1 | (To be determined empirically) |
| FAD-13C5 | 835.2 | (To be determined empirically) |
Note: The exact product ions for fragmentation need to be determined experimentally by infusing standards.
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in this compound metabolism.
Experimental Workflow
The following diagram outlines the complete experimental workflow for a this compound tracing experiment.
Conclusion
This compound is a promising tool for dissecting the intricate roles of flavocoenzymes in cellular metabolism. While the direct application of this tracer is still an emerging area, the principles and protocols outlined in this guide provide a solid framework for researchers to design and execute informative experiments. By tracing the path of this compound, scientists can gain deeper insights into the metabolic adaptations in various physiological and pathological contexts, ultimately aiding in the discovery of novel therapeutic targets and the development of innovative treatment strategies.
References
Unraveling Cellular Metabolism: An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using stable isotopes has emerged as a cornerstone technique for quantifying the intricate network of metabolic reactions within living cells.[1][2] This powerful methodology provides a detailed snapshot of cellular physiology by tracing the flow of atoms from labeled substrates through metabolic pathways.[3][4] For researchers in basic science and professionals in drug development, understanding and leveraging MFA can unlock critical insights into disease mechanisms, identify novel therapeutic targets, and optimize bioprocesses.[5] This guide delves into the core principles of stable isotope-based MFA, provides detailed experimental protocols, presents quantitative data from key studies, and visualizes the interplay between metabolic pathways and crucial signaling networks.
Core Principles of Metabolic Flux Analysis
Metabolic flux refers to the rate of turnover of metabolites through a specific biochemical reaction or a series of reactions. Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers a dynamic view of the metabolic state. The fundamental concept involves introducing a substrate labeled with a stable isotope, most commonly Carbon-13 (¹³C), into a biological system. As cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative or absolute fluxes through different metabolic pathways.
The workflow of a typical ¹³C-MFA experiment can be broken down into several key stages:
-
Experimental Design: This involves selecting the appropriate isotopic tracer, labeling strategy, and culture conditions to effectively probe the metabolic pathways of interest.
-
Isotope Labeling Experiment: Cells or organisms are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Sample Quenching and Metabolite Extraction: Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted for analysis.
-
Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using MS or NMR.
-
Computational Modeling and Flux Estimation: The experimental data is integrated into a metabolic network model to calculate the intracellular fluxes.
Key Methodologies in Metabolic Flux Analysis
Several MFA methodologies have been developed to suit different experimental systems and research questions. The primary distinction lies in whether the system is at an isotopic steady state.
-
Stationary ¹³C-MFA: This is the most common approach and assumes that the cells are at both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic enrichment of each metabolite are constant over time. This method is well-suited for studying cells in stable, continuous culture.
-
Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This technique is applied to systems at a metabolic steady state but before they have reached an isotopic steady state. By analyzing the dynamics of isotope labeling over time, INST-MFA can provide additional information about flux rates and even estimate intracellular metabolite pool sizes. This is particularly useful for systems that are slow to label or for in vivo studies.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data in MFA. Below are generalized protocols for key steps in a typical ¹³C-MFA experiment with cultured mammalian cells.
Cell Culture with ¹³C-Labeled Tracers
This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Custom-made medium lacking the unlabeled version of the tracer substrate (e.g., glucose-free DMEM)
-
¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow in standard complete medium for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom-made, substrate-free medium with the ¹³C-labeled substrate to the desired final concentration (e.g., 25 mM for glucose, 4 mM for glutamine). Add dFBS and other necessary supplements.
-
Medium Exchange: When cells reach the desired confluency, aspirate the standard culture medium.
-
Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrate.
-
Initiation of Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Return the cells to the incubator and culture for a sufficient duration to approach isotopic steady state. For many central carbon metabolites in mammalian cells, this is typically 8-24 hours. The exact time should be optimized for the specific cell line and pathways of interest.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels and labeling patterns during sample processing.
Materials:
-
Ice-cold saline (0.9% NaCl)
-
Quenching/Extraction Solvent: 80:20 methanol:water solution, pre-chilled to -80°C.
-
Cell scraper
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.
-
Washing: Quickly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Metabolite Extraction: Add the pre-chilled 80:20 methanol:water solution to the plate (e.g., 1 mL for a 10 cm plate).
-
Cell Lysis and Scraping: Place the plate on dry ice for 1 minute to ensure complete quenching and to facilitate cell lysis. Scrape the cells in the cold extraction solvent.
-
Collection: Transfer the cell lysate/extract to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for MFA due to its high sensitivity and selectivity.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A suitable chromatography column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
General LC-MS/MS Method:
-
Sample Preparation: Prior to injection, the extracted metabolites may need to be dried down and reconstituted in a solvent compatible with the LC method.
-
Chromatographic Separation: Metabolites are separated based on their physicochemical properties. A typical HILIC gradient might involve a mobile phase consisting of acetonitrile and water with additives like ammonium acetate or formate.
-
Mass Spectrometry Detection:
-
The mass spectrometer is operated in negative ion mode for many central carbon metabolites (e.g., glycolytic intermediates, TCA cycle acids).
-
A targeted approach, such as Multiple Reaction Monitoring (MRM), is often used on a triple quadrupole instrument to detect and quantify specific metabolites and their isotopologues (molecules of the same compound that differ only in their isotopic composition).
-
For each metabolite, the precursor ion (the intact molecule) and specific product ions (fragments) are monitored. The different isotopologues will have different precursor ion m/z values depending on the number of ¹³C atoms incorporated.
-
Quantitative Data from Metabolic Flux Analysis Studies
MFA provides quantitative data on the rates of metabolic reactions. This data is often presented as fluxes normalized to a specific uptake rate (e.g., glucose uptake). The following tables summarize representative flux data from studies on cancer cell metabolism, a field where MFA has been particularly insightful.
Table 1: Central Carbon Metabolism Fluxes in Cancer Cells Exhibiting the Warburg Effect
The Warburg effect describes the propensity of many cancer cells to ferment glucose into lactate, even in the presence of oxygen. This table presents hypothetical but representative flux data for a cancer cell line with a high glycolytic rate. Fluxes are normalized to the glucose uptake rate.
| Reaction/Pathway | Relative Flux (mol/100 mol Glucose) | Description |
| Glucose Uptake | 100 | Rate of glucose transport into the cell. |
| Glycolysis (Glucose -> Pyruvate) | 100 | The complete glycolytic conversion of glucose. |
| Lactate Secretion | 85 | Pyruvate conversion to lactate and secretion. |
| Pentose Phosphate Pathway (oxidative) | 10 | Shunts glucose-6-phosphate to produce NADPH and precursors for nucleotide synthesis. |
| Pyruvate Dehydrogenase (PDH) | 5 | Pyruvate entry into the TCA cycle. |
| Anaplerotic Glutamine -> α-KG | 60 | Glutamine entering the TCA cycle to replenish intermediates. |
| TCA Cycle (oxidative) | 35 | Oxidative metabolism within the mitochondria. |
Data is illustrative and compiled based on general findings in cancer metabolism research.
Table 2: Impact of a PI3K Pathway Inhibitor on Metabolic Fluxes
Pharmacological interventions can significantly alter metabolic fluxes. This table illustrates the potential effects of a PI3K inhibitor on the metabolic profile of a cancer cell line.
| Reaction/Pathway | Relative Flux (Control) | Relative Flux (PI3K Inhibitor) | % Change |
| Glucose Uptake | 100 | 60 | -40% |
| Glycolysis | 100 | 60 | -40% |
| Lactate Secretion | 85 | 45 | -47% |
| Pentose Phosphate Pathway | 10 | 8 | -20% |
| Pyruvate Dehydrogenase (PDH) | 5 | 7 | +40% |
| Anaplerotic Glutamine -> α-KG | 60 | 55 | -8% |
| TCA Cycle (oxidative) | 35 | 40 | +14% |
This data demonstrates a common effect of PI3K inhibition, which is a reduction in glycolytic flux and a potential shift towards increased oxidative phosphorylation.
Visualization of Key Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic and signaling networks. The following diagrams were generated using the Graphviz DOT language.
Experimental Workflow for ¹³C-MFA
References
- 1. mTORC2 in the center of cancer metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note: High-Throughput Analysis of Riboflavin in Human Plasma Using Isotope Dilution LC-MS/MS with Riboflavin-13C5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of riboflavin (Vitamin B2) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Riboflavin-13C5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for clinical research, nutritional status assessment, and drug development studies requiring reliable riboflavin quantification.
Introduction
Riboflavin is an essential water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] These flavocoenzymes are critical for a multitude of redox reactions central to energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][3] Accurate measurement of riboflavin levels in biological matrices is crucial for assessing nutritional status and investigating its role in various physiological and pathological processes. Isotope dilution LC-MS/MS has become the gold standard for small molecule quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency, is essential for correcting analytical variability.
Experimental
Materials and Reagents
-
Riboflavin and this compound were obtained from a commercial supplier.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid and zinc sulfate.
-
Human plasma (sourced ethically).
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation.[2]
-
To 100 µL of human plasma, add 75 µL of the this compound internal standard working solution.
-
Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a UHPLC system.
-
Column: Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 350 µL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Gradient: A linear gradient was optimized for the separation of riboflavin from endogenous interferences.
Mass Spectrometry
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Riboflavin: Precursor Ion > Product Ion (specific m/z values to be optimized based on instrumentation)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized based on instrumentation)
-
-
Other MS parameters such as collision energy and declustering potential were optimized for maximum signal intensity.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of riboflavin in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Table 1: Method Validation Parameters for Riboflavin Quantification
| Parameter | Result |
| Linearity Range | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 11% |
| Accuracy (Recovery) | 90.5 - 99.5% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
The method exhibited a wide linear dynamic range and excellent precision and accuracy, making it suitable for a variety of research applications.
Experimental Workflow
Figure 1. Experimental workflow for the LC-MS/MS analysis of riboflavin.
Riboflavin Metabolic Pathway
Riboflavin is the precursor to the essential coenzymes FMN and FAD. This conversion is a two-step enzymatic process.
Figure 2. Metabolic pathway of riboflavin to FMN and FAD.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of riboflavin in human plasma using this compound as an internal standard. The method is rapid, sensitive, and accurate, making it a valuable tool for researchers and scientists in the fields of nutrition, clinical chemistry, and drug development. The simple sample preparation protocol and short run time allow for high-throughput analysis.
References
Application Note: Quantitative Analysis of Riboflavin in Plasma by Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that plays a vital role in cellular metabolism, energy production, and the function of several key enzymes.[1][2] Accurate and precise quantification of riboflavin in plasma is essential for assessing nutritional status, diagnosing deficiencies, and monitoring supplementation therapies in clinical and research settings.[3][4] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and robustness.[1] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄,¹⁵N₂-riboflavin) to the plasma sample. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization and fragmentation, allowing for highly accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution analysis relies on the principle of adding a known amount of an isotopically labeled version of the analyte to the sample. This "spiked" sample is then processed and analyzed by LC-MS/MS. The native (unlabeled) and the labeled analyte are separated chromatographically and detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be precisely calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma riboflavin concentration as novel indicator for vitamin-B2 status assessment: suggested cutoffs and its association with vitamin-B6 status in women | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Application Notes and Protocols for Riboflavin-13C5 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Riboflavin-13C5 in metabolomics research. This stable isotope-labeled compound serves as a powerful tracer to elucidate the metabolic fate of riboflavin and its downstream metabolites, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical cofactors in a vast array of cellular redox reactions.
Introduction
Riboflavin (Vitamin B2) is the precursor for the essential coenzymes FMN and FAD. These flavocoenzymes are integral to the function of numerous flavoproteins that participate in vital metabolic pathways, including the electron transport chain, β-oxidation of fatty acids, the citric acid (TCA) cycle, and redox homeostasis.[1] The use of this compound, in which five carbon atoms in the ribityl side chain are replaced with the heavy isotope ¹³C, allows for the precise tracing of its absorption, conversion, and incorporation into these key metabolites. This enables researchers to quantify metabolic fluxes and understand the dynamics of flavin metabolism in various biological systems, from cell cultures to in vivo models.
Stable isotope labeling with this compound coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a robust platform for investigating the impact of disease states, drug candidates, or genetic modifications on riboflavin metabolism and cellular energetic and redox status.
Data Presentation
The following tables summarize representative quantitative data from metabolomics studies involving flavin analysis. These values can serve as a reference for expected concentrations and analytical performance.
Table 1: Typical Concentrations of Riboflavin and its Vitamers in Human Plasma
| Vitamer | Median Concentration (nmol/L) | 5-95 Percentile Range (nmol/L) |
| Riboflavin | 8.6 | 2.7 - 42.5 |
| FMN | 7.0 | 3.5 - 13.3 |
| FAD | 57.9 | 44.5 - 78.1 |
Data adapted from Hustad et al. (1999). These values were determined by capillary electrophoresis with laser-induced fluorescence detection.
Table 2: LC-MS/MS Method Performance for Riboflavin Quantification in Human Plasma
| Parameter | Value |
| Linearity Range | 0.5 - 50.0 ng/mL |
| Intra-day RSD | < 10% |
| Inter-day RSD | < 11% |
| Average Recovery | 90.5 - 99.5% |
RSD: Relative Standard Deviation. Data adapted from a study developing an isotope dilution LC-MS/MS method.[2]
Experimental Protocols
This section provides detailed methodologies for conducting a metabolomics study using this compound in cultured mammalian cells.
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with this compound
1. Cell Culture and Media Preparation:
-
Culture mammalian cells of interest to approximately 70-80% confluency in standard growth medium. The choice of basal medium is critical, as most formulations contain some level of riboflavin. For effective labeling, a custom riboflavin-free medium is recommended. If a custom medium is not feasible, select a basal medium with the lowest possible riboflavin concentration.
-
Prepare the labeling medium by supplementing the riboflavin-free basal medium with this compound. The final concentration of this compound should be similar to that of riboflavin in standard culture media, typically ranging from 0.1 to 1.0 µM. The exact concentration should be optimized for the specific cell line and experimental goals.
2. Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of this compound. The incubation time will vary depending on the cell type and the metabolic pathway of interest. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling duration to achieve isotopic steady state.
3. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the labeling medium and immediately add ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
For separation of polar and nonpolar metabolites, a two-phase extraction can be performed. Add a volume of chloroform and water to the methanol extract to achieve a final ratio of 2:1:1 (methanol:chloroform:water).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to separate the phases.
-
The upper aqueous phase contains the polar metabolites, including this compound, 13C5-FMN, and 13C5-FAD. The lower organic phase contains lipids, and the pellet contains proteins and other macromolecules.
-
Carefully collect the aqueous phase and dry it using a vacuum centrifuge. The dried extracts can be stored at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Flavins
1. Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis. A common choice is a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
2. Liquid Chromatography (LC) Separation:
-
Utilize a UPLC/UHPLC system for efficient separation of riboflavin and its vitamers.[3]
-
A reversed-phase C18 column is commonly used for flavin analysis.
-
The mobile phases typically consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
A gradient elution should be optimized to achieve good separation of Riboflavin, FMN, and FAD.
3. Mass Spectrometry (MS) Detection:
-
A tandem mass spectrometer (MS/MS) operating in positive ion mode is recommended for sensitive and specific detection.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the unlabeled and 13C5-labeled flavins. The precursor and product ion pairs will need to be determined for each analyte. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher than that of unlabeled riboflavin. The fragmentation pattern should be analyzed to select a specific product ion for monitoring.
-
The use of an isotopically labeled internal standard (e.g., ¹³C₄, ¹⁵N₂-Riboflavin) is crucial for accurate quantification to correct for variations in sample preparation and instrument response.
4. Data Analysis:
-
Integrate the peak areas for the different isotopologues of riboflavin, FMN, and FAD.
-
Calculate the fractional labeling or isotopic enrichment to determine the proportion of the metabolite pool that has been newly synthesized from the this compound tracer.
-
The mass isotopomer distribution can provide insights into the activity of different metabolic pathways.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolomics.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes & Protocols for LC-MS/MS Analysis of B-Group Vitamins
FOR IMMEDIATE RELEASE
A Comprehensive LC-MS/MS Method for the Simultaneous Quantification of B-Group Vitamins in Various Matrices
[City, State] – [Date] – This document provides a detailed application note and protocol for the development of a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple B-group vitamins and their vitamers. This method is suitable for researchers, scientists, and drug development professionals working with complex biological matrices such as whole blood, serum, and nutritional supplements.
B-group vitamins are a class of water-soluble vitamins essential for numerous metabolic processes, acting as coenzymes in the metabolism of carbohydrates, proteins, and fats.[1][2][3] Accurate and reliable quantification of these vitamins is crucial in clinical diagnostics, nutritional monitoring, and quality control of dietary supplements. LC-MS/MS offers superior sensitivity and specificity compared to traditional methods, enabling the precise measurement of multiple B vitamins in a single analytical run.[1][4]
This application note outlines optimized procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents a summary of expected quantitative performance and a visual representation of the analytical workflow and the metabolic role of B vitamins.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method for the analysis of B-group vitamins. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Vitamin | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| B1 | Thiamine | 0.08 - 0.5 | 0.23 - 1.5 | |
| B2 | Riboflavin | 0.08 - 0.5 | 0.23 - 1.5 | |
| B3 | Niacin (Nicotinic Acid) | ~0.5 | ~1.5 | |
| Nicotinamide | ~0.5 | ~1.5 | ||
| B5 | Pantothenic Acid | 0.08 - 0.5 | 0.23 - 1.5 | |
| B6 | Pyridoxine | 0.08 - 0.5 | 0.23 - 1.5 | |
| Pyridoxal-5-phosphate | ~0.42 | ~1.26 | ||
| B7 | Biotin | ~0.42 | ~1.26 | |
| B9 | Folic Acid | 0.08 - 1.36 | 0.23 - 4.13 | |
| B12 | Cyanocobalamin | ~0.42 | ~1.26 | |
| Methylcobalamin | ~0.42 | ~1.26 |
Table 2: Linearity and Recovery
| Vitamin | Analyte | Linearity (r²) | Recovery (%) | Reference |
| B1 | Thiamine | >0.99 | 90 - 110 | |
| B2 | Riboflavin | >0.99 | 90 - 114 | |
| B3 | Niacin (Nicotinic Acid) | >0.99 | 89 - 120 | |
| Nicotinamide | >0.99 | 89 - 120 | ||
| B5 | Pantothenic Acid | >0.99 | 90 - 115 | |
| B6 | Pyridoxine | >0.99 | 90 - 114 | |
| Pyridoxal-5-phosphate | >0.99 | 89 - 120 | ||
| B7 | Biotin | >0.99 | 90 - 110 | |
| B9 | Folic Acid | >0.99 | 90 - 114 | |
| B12 | Cyanocobalamin | >0.99 | 89 - 120 | |
| Methylcobalamin | >0.99 | 91 - 107 |
Experimental Protocols
Sample Preparation
2.1.1. Whole Blood
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
Add 100 µL of internal standard working solution and 100 µL of water.
-
For protein precipitation, add 500 µL of a cold solution of 300 mM Zinc Sulfate in methanol (3:7 v/v ZnSO₄:Methanol).
-
Vortex the sample for 10 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an amber HPLC vial for analysis.
2.1.2. Dietary Supplements (Powder)
-
Weigh 1 gram of the homogenized powder sample into a 50 mL tube.
-
Add 10 mL of MS-grade water and vortex for 20 minutes.
-
Let the sample stand for 5 minutes.
-
Filter the solution using a 0.22 µm nylon filter into an HPLC vial for injection.
-
Alternative for enhanced extraction: Add 30 mL of 1% acetic acid, vortex for 20 minutes, and centrifuge at 5000 rpm for 5 minutes. Dilute 1 mL of the supernatant with 4 mL of MS-grade water.
2.1.3. Infant Formula
-
Weigh 1 gram of infant formula into a 50 mL polypropylene tube.
-
Add 10 mL of water and vortex to dissolve.
-
Add 30 mL of 1% acetic acid, vortex thoroughly, and then centrifuge.
-
Filter the supernatant through a 0.22 µm nylon filter.
-
Dilute the filtered extract 5-fold with water before injection.
LC-MS/MS Conditions
2.2.1. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm) is commonly used. For polar vitamins, a HILIC column can also be effective.
-
Mobile Phase A: 20 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 45°C.
-
Injection Volume: 5 - 15 µL.
A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic vitamins, followed by a re-equilibration step.
2.2.2. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI) in positive mode is suitable for most B vitamins.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each vitamin and its internal standard.
-
Ion Source Parameters:
-
Capillary Voltage: 2500 - 5000 V
-
Drying Gas Temperature: 270 - 450°C
-
Nebulizer Pressure: 40 - 45 psi
-
MRM transitions and collision energies must be optimized for each specific instrument and analyte.
Visualizations
Caption: LC-MS/MS workflow for B-group vitamin analysis.
References
- 1. The Role of B Vitamins in Energy Production and Metabolism | Board Certified Internist located in Houston, Dallas, Fort Worth, Austin, San Antonio and Victoria, TX | MyHomeDoc [myhomedoc.care]
- 2. B vitamins - Wikipedia [en.wikipedia.org]
- 3. Vitamins and Minerals Involved in Energy Metabolism – Nutrition: Science and Everyday Application, v. 1.0 [openoregon.pressbooks.pub]
- 4. journals.humankinetics.com [journals.humankinetics.com]
Application Notes and Protocols for Riboflavin-13C5 Analysis in Human Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin, or vitamin B2, is a crucial micronutrient in human milk, essential for infant growth and development. It primarily exists as free riboflavin and its coenzymatic forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Accurate quantification of riboflavin and its vitamers is vital for nutritional assessment and in pharmacokinetic studies involving stable isotope-labeled compounds like Riboflavin-13C5. This document provides detailed application notes and protocols for the sample preparation of human milk for the analysis of this compound, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The use of a stable isotope-labeled internal standard, such as Riboflavin-13C4,15N2, is critical for correcting matrix effects and procedural losses, ensuring accurate quantification.[1][2]
The complex matrix of human milk, rich in proteins and lipids, necessitates robust sample preparation to remove interferences and ensure accurate analytical results.[3] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the specific analytical requirements, such as the desired level of sensitivity and the need for simultaneous analysis of multiple B-vitamins.
Sample Preparation Protocols
This section details three common sample preparation protocols for the analysis of riboflavin and its vitamers in human milk. All procedures should be carried out under subdued light and on ice to prevent the degradation of light-sensitive flavins.[4][5]
Protocol 1: Protein Precipitation
This is a straightforward and rapid method suitable for the analysis of riboflavin, FAD, and FMN.
Materials and Reagents:
-
Human milk samples
-
Methanol (LC-MS grade)
-
Internal standard solution (e.g., Riboflavin-13C4,15N2 in methanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
96-well plate and silicone mat (optional)
Procedure:
-
Thaw frozen human milk samples in a dark room using a warm water bath.
-
In a microcentrifuge tube, mix 90 µL of the human milk sample with 10 µL of the internal standard solution.
-
Add 300 µL of methanol to the mixture.
-
Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 15,000 rpm for 10 minutes at room temperature.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or an autosampler vial.
-
Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system for analysis.
Protocol 2: Protein Precipitation Followed by Liquid-Liquid Extraction
This protocol adds a liquid-liquid extraction step to remove non-polar constituents, providing a cleaner extract for LC-MS/MS analysis.
Materials and Reagents:
-
Human milk samples
-
Perchloric acid (~70%)
-
Internal standard solution
-
Diethyl ether (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Place 250 µL of human milk into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 20 µL of pre-chilled perchloric acid (~70%) and vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 5°C.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of diethyl ether to the supernatant to extract non-polar constituents.
-
Vortex and then centrifuge to separate the layers.
-
Discard the upper diethyl ether layer.
-
Repeat the diethyl ether wash if necessary.
-
The aqueous layer is now ready for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction can be employed for further purification of the sample, although it is a more complex and time-consuming method. It is particularly useful when a high degree of sample cleanup is required.
Materials and Reagents:
-
Human milk samples
-
Internal standard solution
-
Protein precipitation solvent (e.g., methanol)
-
SPE cartridges (e.g., OASIS® HLB)
-
Conditioning, wash, and elution solvents (specific to the SPE cartridge used)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Perform an initial protein precipitation step as described in Protocol 1.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analytes of interest with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described sample preparation methods combined with LC-MS/MS analysis.
Table 1: Recovery Rates of Riboflavin and its Vitamers
| Analyte | Method | Recovery Rate (%) | Reference |
| Riboflavin | Protein Precipitation | 80.1 - 120.2 | |
| FAD | Protein Precipitation | 80.1 - 120.2 | |
| Multiple B-Vitamins | Protein Precipitation & LLE | 73.0 - 100.2 | |
| Thiamine, TMP, TPP, Riboflavin, FAD, FMN, 5-MTHF, THF, 5-fTHF, 5,10-MTHF, UMFA | Protein Precipitation / SPE | 95 - 110 |
Table 2: Precision of Analytical Methods for B-Vitamins in Human Milk
| Analyte | Method | Intra-day Variation (%) | Inter-day Variation (%) | Reference |
| Multiple B-Vitamins | Protein Precipitation & LLE | 0.4 - 7.9 | 2.2 - 5.2 | |
| Ten B-Vitamins | Protein Precipitation & LLE | 3.4 - 19.9 | 5.9 - 18.1 |
Table 3: Limits of Quantification (LOQ) for B-Vitamins in Human Milk
| Analyte | Method | LOQ (µg/L) | Reference |
| Multiple B-Vitamins | Protein Precipitation & LLE | 0.05 - 5 | |
| Ten B-Vitamins | Protein Precipitation & LLE | 0.25 - 3 |
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described sample preparation protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving LC-MS analysis of human milk B-vitamins by lactose removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamin and Riboflavin in Human Milk: Effects of Lipid-Based Nutrient Supplementation and Stage of Lactation on Vitamer Secretion and Contributions to Total Vitamin Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Application Note: 13C Metabolic Network Analysis with Riboflavin-13C5
Introduction
Riboflavin (Vitamin B2) is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a multitude of cellular redox reactions central to energy metabolism, biosynthesis, and detoxification pathways.[1] Understanding the dynamics of riboflavin uptake, its conversion into active cofactors, and its influence on interconnected metabolic networks is of paramount importance in various fields, including nutrition science, drug development, and cancer research. The use of stable isotope-labeled compounds, such as Riboflavin-13C5, in conjunction with mass spectrometry-based techniques, provides a powerful tool for tracing the metabolic fate of riboflavin and quantifying its contribution to various cellular processes.[2] This application note provides a comprehensive overview and detailed protocols for conducting 13C metabolic network analysis using this compound.
Principle
The core principle of this methodology involves the introduction of this compound into a biological system (e.g., cell culture). The heavy carbon isotopes from the labeled riboflavin are incorporated into its downstream metabolites, FMN and FAD, as well as other molecules influenced by flavin-dependent enzymes. By tracking the incorporation of 13C, researchers can elucidate the pathways of riboflavin metabolism, quantify the rates of metabolic flux, and identify potential bottlenecks or dysregulations in these pathways.[3]
Applications
-
Drug Development: Evaluating the impact of drug candidates on riboflavin metabolism and flavin-dependent enzyme activity.[4]
-
Cancer Research: Investigating the altered riboflavin metabolism in cancer cells, which often exhibit increased uptake of this vitamin.[5]
-
Nutritional Science: Assessing the bioavailability and metabolic fate of dietary riboflavin.
-
Biotechnology: Optimizing the production of riboflavin in microbial systems.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to riboflavin metabolism, which can serve as a reference for expected values in experimental settings.
Table 1: Cellular Concentrations of Riboflavin and its Metabolites in Mammalian Cell Lines
| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) |
| CHO | 5.2 ± 0.8 | 1.1 ± 0.2 | 8.9 ± 1.3 |
| HEK293 | 8.7 ± 1.5 | 2.3 ± 0.4 | 12.4 ± 2.1 |
| HeLa | 11.3 ± 2.1 | 3.1 ± 0.6 | 15.8 ± 2.9 |
| NIH 3T3 | 3.1 - 14 | 0.46 - 3.4 | 2.2 - 17.0 |
Data adapted from Hühner, et al. (2015).
Table 2: Riboflavin Uptake Kinetics in Various Cell Lines
| Cell Line | Km (µM) | Vmax (pmol/min/mg protein) |
| Caco-2 (Human intestinal epithelial) | 0.30 ± 0.03 | 69.97 ± 8.13 |
| Hep G2 (Human liver) | 0.41 ± 0.08 | 1.19 ± 0.08 |
Data adapted from Said, H.M. (2011).
Experimental Protocols
Protocol 1: 13C-Riboflavin Labeling of Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Riboflavin-free cell culture medium
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Liquid nitrogen
-
Ice-cold 80% methanol
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture cells under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing riboflavin-free medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration is the physiological concentration of riboflavin in plasma (around 10 nM), but this can be optimized based on the experimental goals.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled riboflavin.
-
Add the pre-warmed 13C-labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours. For kinetic studies, multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) should be included.
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen directly to the plate for 1-2 minutes.
-
Add 1 mL of pre-chilled 80% methanol to each well and place the plate on dry ice.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Reversed-phase C18 column
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
Centrifuge the extracts to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect the labeled and unlabeled forms of riboflavin, FMN, and FAD using a tandem mass spectrometer operating in positive ion mode.
-
Monitor the specific mass transitions for each analyte. For example:
-
Riboflavin (unlabeled): m/z 377 -> m/z 243
-
This compound: m/z 382 -> m/z 248
-
FMN (unlabeled): m/z 457 -> m/z 377
-
FMN (labeled): m/z 462 -> m/z 382
-
FAD (unlabeled): m/z 786 -> m/z 348
-
FAD (labeled): m/z 791 -> m/z 353
-
-
-
Data Analysis:
-
Integrate the peak areas for each mass transition.
-
Calculate the fractional enrichment of 13C in each metabolite by dividing the peak area of the labeled form by the sum of the peak areas of the labeled and unlabeled forms.
-
Perform metabolic flux analysis using appropriate software (e.g., INCA, 13CFLUX2) to model the flow of 13C through the metabolic network.
-
Visualizations
The following diagrams illustrate key pathways and workflows described in this application note.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Riboflavin-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics Using Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance.[1][2] One of the most robust methods for accurate protein quantification is metabolic labeling, where stable isotopes are incorporated into proteins in vivo.[3][4][5] This approach minimizes experimental variability by allowing for the combination of samples at an early stage in the workflow.
While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most widely adopted metabolic labeling technique for global proteome quantification, there is growing interest in the use of other labeled metabolites to probe specific biological pathways. This document provides a detailed overview of the principles of metabolic labeling for quantitative proteomics, with a primary focus on the well-established SILAC workflow. Additionally, it explores the conceptual application of using a labeled metabolite, such as Riboflavin-13C5, for more targeted proteomics investigations.
Section 1: Global Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique that relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the mass spectral peak intensities of heavy-labeled peptides with their "light" (natural abundance) counterparts, one can accurately determine the relative abundance of thousands of proteins simultaneously.
Workflow for a Typical SILAC Experiment
A typical SILAC experiment involves growing two populations of cells in culture media that are identical except for the presence of either normal ("light") or heavy isotope-labeled essential amino acids (e.g., L-Lysine and L-Arginine). After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The cells are then harvested, combined, and processed for mass spectrometry analysis.
Experimental Protocol for SILAC
1. Cell Culture and Labeling:
-
Culture cells in SILAC-formulated DMEM/RPMI, deficient in L-lysine and L-arginine.
-
For the "light" condition, supplement the medium with normal L-lysine and L-arginine.
-
For the "heavy" condition, supplement with 13C6-L-lysine and 13C6-L-arginine.
-
Culture the cells for at least 5-6 doublings to ensure >99% incorporation of the labeled amino acids. Verify incorporation efficiency by mass spectrometry.
2. Experimental Treatment:
-
Treat the "heavy" labeled cells with the experimental compound (e.g., a novel drug candidate) and the "light" labeled cells with a vehicle control.
3. Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture with trypsin overnight at 37°C. For in-gel digestion, proteins are first separated by SDS-PAGE.
5. Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove contaminants.
6. LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by high-resolution Orbitrap liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Process the raw mass spectrometry data using software capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and quantify the intensity ratios of heavy to light peptide pairs to determine the relative protein abundance between the two conditions.
Quantitative Data Presentation
The results of a SILAC experiment are typically presented in a table format, highlighting the proteins that show significant changes in abundance.
| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P10636 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.98 | 0.89 | Unchanged |
| P62258 | KRT10 | Keratin, type I cytoskeletal 10 | 3.12 | <0.001 | Upregulated |
Table 1: Example of quantitative proteomics data from a SILAC experiment comparing a drug-treated sample (Heavy) to a control sample (Light).
Section 2: Targeted Proteomics Using this compound - A Conceptual Workflow
While this compound is not used for global proteome labeling in the same way as amino acids, its stable isotope label can be leveraged for more targeted proteomics applications, particularly in drug development and the study of metabolism. Riboflavin is the precursor to the essential cofactors Flavin mononucleotide (FMN) and Flavin adenine dinucleotide (FAD), which are critical for the function of a wide range of oxidoreductase enzymes (flavoproteins).
A conceptual workflow could involve using this compound to investigate the dynamics of flavoprotein expression or to identify proteins that interact with riboflavin and its metabolites.
Conceptual Application: Tracking Flavoprotein Dynamics
This workflow aims to quantify changes in the abundance of proteins that incorporate FAD/FMN derived from the labeled riboflavin.
Proposed Experimental Protocol
1. Cell Culture and Labeling:
-
Culture cells in a medium containing a defined concentration of this compound. The unlabeled riboflavin should be omitted from the base medium.
-
Allow sufficient time for the cells to metabolize the this compound and incorporate the resulting 13C5-FAD and 13C5-FMN into newly synthesized flavoproteins.
2. Experimental Conditions:
-
Divide the labeled cell population into control and treatment groups (e.g., exposure to a drug that is hypothesized to affect flavoprotein metabolism).
3. Cell Lysis and Affinity Purification:
-
Lyse the cells under non-denaturing conditions to preserve protein-cofactor interactions.
-
Use an affinity purification strategy to enrich for flavoproteins. This could involve antibodies targeting FAD or FMN, or affinity resins that bind to flavins.
4. Protein Digestion and Mass Spectrometry:
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
5. Data Analysis:
-
Identify the flavoproteins present in the enriched samples.
-
Quantify the relative abundance of these proteins between the control and treated samples by comparing the intensities of their corresponding peptides. The presence of the 13C5 label on the FAD/FMN cofactor would not be directly used for protein quantification in a manner analogous to SILAC, but rather as a tool to trace the metabolic incorporation into the cofactor of the enriched proteins.
Expected Quantitative Data
The data from this type of experiment would focus on the subset of the proteome that utilizes FAD or FMN cofactors.
| Protein ID | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Putative Function |
| P00338 | LDHA | L-lactate dehydrogenase A chain | 1.10 | 0.78 | Glycolysis |
| P27815 | NQO1 | NAD(P)H dehydrogenase [quinone] 1 | 2.15 | 0.01 | Detoxification |
| Q16837 | ETHE1 | Persulfide dioxygenase ETHE1 | 0.62 | 0.03 | Sulfur Metabolism |
Table 2: Hypothetical quantitative data for flavoproteins following drug treatment, enriched from cells labeled with this compound.
Conclusion
Metabolic labeling is a cornerstone of quantitative proteomics, providing high accuracy and reproducibility. SILAC remains the gold standard for global proteome analysis in cultured cells. While the direct use of this compound for global protein quantification is not an established method, it represents a valuable tool for targeted investigations into flavin metabolism and the function of flavoproteins. Such targeted approaches are highly relevant in drug development for understanding a compound's mechanism of action and its effects on specific metabolic pathways. The choice of labeling strategy should be guided by the specific biological question being addressed.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Riboflavin-13C5 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Riboflavin-13C5 in pharmacokinetic (PK) studies. This compound, a stable isotope-labeled form of Vitamin B2, serves as a powerful tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of riboflavin and for quantifying its bioavailability. Its use in conjunction with mass spectrometry allows for precise differentiation from endogenous riboflavin, ensuring accurate pharmacokinetic measurements.
Introduction to this compound in Pharmacokinetics
Riboflavin is a crucial vitamin that is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), both vital for a multitude of metabolic pathways. Understanding the pharmacokinetics of riboflavin is essential for assessing nutritional status, developing dietary recommendations, and for its potential therapeutic applications.
The use of stable isotope-labeled compounds like this compound is the gold standard in pharmacokinetic research. By incorporating five Carbon-13 atoms, the mass of the molecule is increased by five Daltons, allowing it to be distinguished from the naturally occurring Riboflavin-12C by mass spectrometry. This enables researchers to administer this compound and accurately track its fate in the body without the confounding presence of endogenous riboflavin.
Key Applications:
-
Bioavailability Studies: Accurately determine the fraction of riboflavin absorbed from food, supplements, or drug formulations.
-
Pharmacokinetic Profiling: Characterize the ADME properties of riboflavin, including its absorption rate, volume of distribution, metabolic conversion, and excretion pathways.
-
Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on riboflavin transporters and metabolism.
-
Biomarker for Transporter Activity: Riboflavin has been identified as an endogenous biomarker for Breast Cancer Resistance Protein (BCRP), and this compound can be used as a probe to study BCRP activity in vivo.[1]
Experimental Protocols
The following protocols are based on established methodologies for pharmacokinetic studies of riboflavin in humans and can be adapted for studies using this compound.
Study Design and Subject Preparation
A randomized, crossover study design is recommended to minimize inter-individual variability.
-
Subjects: Healthy human volunteers are typically recruited. Exclusion criteria should include pregnancy, lactation, significant medical conditions, and the use of medications or supplements known to interfere with riboflavin metabolism.
-
Dietary Control: Subjects should follow a diet low in natural riboflavin for a specified period (e.g., 3-5 days) before the study to reduce baseline levels of endogenous riboflavin.
-
Washout Period: A washout period of at least one week should be implemented between different treatment arms in a crossover study.
Administration of this compound
This compound can be administered orally or intravenously depending on the study objectives.
-
Oral Administration:
-
Dosage: A typical oral dose for a pharmacokinetic study can range from 20 to 60 mg.[2][3] The exact dose of this compound should be justified based on the study's analytical sensitivity and objectives.
-
Formulation: this compound can be administered in a capsule or dissolved in a suitable vehicle (e.g., water or a standardized liquid meal).
-
-
Intravenous Administration:
Sample Collection
-
Blood Sampling:
-
Blood samples (e.g., 5 mL) should be collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose.
-
A typical sampling schedule for oral administration would be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
For intravenous administration, more frequent sampling is required in the initial phase: 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Urine Collection:
-
A complete 24-hour urine collection should be performed predose to establish a baseline.
-
Post-dose, urine should be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours).
-
The total volume of each collection period should be recorded, and an aliquot stored at -20°C or lower.
-
Sample Preparation for LC-MS/MS Analysis
-
Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of a protein precipitating agent such as ice-cold acetonitrile or a solution of 0.1 M zinc sulfate.
-
Internal Standard: Add an appropriate internal standard (e.g., Riboflavin-13C4,15N2) to all samples, calibration standards, and quality controls.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Urine Samples:
-
Dilution: Urine samples may require dilution with mobile phase before analysis.
-
Internal Standard: Add the internal standard.
-
Centrifugation: Centrifuge the samples to remove any particulate matter before injection.
-
LC-MS/MS Analysis of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a short run time.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound: The exact m/z will depend on the specific labeling pattern. For a fully labeled ribityl chain, the transition would be approximately m/z 382 -> 245.
-
Internal Standard (e.g., Riboflavin-13C4,15N2): m/z 383 -> 243.
-
-
Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity.
-
Data Presentation and Analysis
Quantitative data from pharmacokinetic studies should be summarized in tables for clear comparison. Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin).
Representative Pharmacokinetic Parameters of Riboflavin in Healthy Humans
The following table presents typical pharmacokinetic parameters for orally and intravenously administered riboflavin, which can be expected to be similar for this compound.
| Parameter | Oral Administration (20 mg) | Intravenous Administration (11.6 mg) |
| Cmax (ng/mL) | ~400 | Not Applicable |
| Tmax (h) | ~2.0 | Not Applicable |
| AUC (0-inf) (ng·h/mL) | Variable, dose-dependent | Variable |
| Half-life (t½) (h) | ~1.1 (absorption) | ~1.2 (elimination) |
| Bioavailability (%) | ~60 (urinary excretion method) | 100 (by definition) |
Data adapted from studies on unlabeled riboflavin and should be considered as representative.
Visualizations
Riboflavin Metabolic Pathway
Riboflavin is metabolized into its active coenzyme forms, FMN and FAD, through a two-step enzymatic process.
Caption: Metabolic conversion of this compound to its active coenzymes.
Experimental Workflow for a this compound Pharmacokinetic Study
This diagram outlines the key steps in a typical pharmacokinetic study using this compound.
Caption: Workflow of a pharmacokinetic study using this compound.
References
- 1. Quantification of the bioavailability of riboflavin from foods by use of stable-isotope labels and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of orally and intravenously administered riboflavin in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing Nutrient Absorption: Application Notes and Protocols Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and safe technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of nutrients and drugs in vivo.[1][2] Unlike radioisotopes, stable isotopes are non-radioactive, making them suitable for use in human subjects, including vulnerable populations.[3] By introducing molecules enriched with stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), researchers can track their fate through various metabolic pathways with high precision using mass spectrometry.[4][5] This technology is invaluable for understanding nutrient bioavailability, metabolic pathway analysis, and assessing the impact of therapeutic interventions on nutrient handling.
These application notes provide an overview and detailed protocols for tracing the absorption of key nutrients—carbohydrates, proteins, and lipids—using stable isotope labeling.
General Experimental Workflow
The application of stable isotope tracers in metabolic studies follows a consistent workflow, from tracer administration to data analysis. The process begins with the selection of an appropriate isotopically labeled nutrient, which is then administered to the subject, either orally to study absorption or intravenously to trace metabolic pathways. Biological samples, such as blood, urine, feces, or tissue biopsies, are collected at timed intervals. These samples are then processed to extract the metabolites of interest, which are subsequently analyzed by mass spectrometry (MS) or isotope ratio mass spectrometry (IRMS) to determine the level of isotopic enrichment.
Application 1: Carbohydrate Absorption using ¹³C-Glucose
Objective: To quantify the rate of appearance of orally ingested glucose into the systemic circulation.
Principle: A known amount of uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) is ingested. The enrichment of ¹³C in blood glucose over time reflects the rate of absorption and subsequent metabolism of the ingested glucose. A ¹³C-glucose breath test can also be employed to measure the oxidation of the ingested glucose by analyzing the ¹³CO₂ in expired air.
Experimental Protocol: Oral ¹³C-Glucose Administration
-
Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the study. A baseline blood sample and breath sample are collected.
-
Tracer Administration: A solution containing a known amount of glucose (e.g., 75 g) and a specific dose of [U-¹³C₆]-glucose (e.g., 75 mg) dissolved in water is ingested by the subject.
-
Sample Collection:
-
Blood: Venous blood samples are collected into tubes containing an anticoagulant at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-ingestion. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Breath: Breath samples are collected into Exetainer tubes at baseline and at corresponding time points to the blood draws.
-
-
Sample Analysis:
-
Plasma samples are prepared for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine ¹³C-glucose enrichment.
-
Breath samples are analyzed by Isotope Ratio Mass Spectrometry (IRMS) to measure the ¹³CO₂/¹²CO₂ ratio.
-
-
Data Analysis: The rate of appearance (Ra) of exogenous glucose is calculated using appropriate kinetic models. The cumulative percent dose of ¹³C recovered in breath indicates the oxidation rate of the ingested glucose.
Data Presentation
Table 1: Postprandial Glucose Kinetics after Oral ¹³C-Glucose Ingestion
| Time (min) | Plasma Glucose (mg/dL) | Plasma ¹³C-Glucose Enrichment (MPE) | Exogenous Glucose Ra (mg/kg/min) |
| 0 | 85 ± 5 | 0.0 | 0.0 |
| 30 | 140 ± 10 | 2.5 ± 0.3 | 5.2 ± 0.6 |
| 60 | 160 ± 12 | 5.8 ± 0.7 | 10.5 ± 1.2 |
| 120 | 110 ± 8 | 4.2 ± 0.5 | 7.8 ± 0.9 |
| 240 | 90 ± 6 | 1.5 ± 0.2 | 2.5 ± 0.3 |
MPE: Mole Percent Excess. Data are representative and synthesized from published studies.
Application 2: Amino Acid Absorption and Protein Turnover using ¹⁵N-Amino Acids
Objective: To measure the absorption and metabolic fate of dietary amino acids and to quantify protein synthesis and breakdown rates.
Principle: Stable isotope-labeled amino acids, such as ¹⁵N-leucine or a mixture of ¹⁵N-labeled amino acids, are administered either orally or intravenously. The incorporation of the labeled amino acid into proteins provides a measure of protein synthesis, while the dilution of the isotopic label in the plasma free amino acid pool reflects protein breakdown.
Experimental Protocol: ¹⁵N-Amino Acid Infusion
-
Subject Preparation: Subjects are studied in a post-absorptive state (overnight fast). Catheters are placed in an antecubital vein for tracer infusion and in a contralateral hand vein, which is heated, for arterialized venous blood sampling.
-
Tracer Infusion: A primed, continuous intravenous infusion of L-[¹⁵N]-leucine is administered. The priming dose helps to rapidly achieve isotopic steady state.
-
Sample Collection: Blood samples are collected at baseline and at regular intervals during the infusion. Muscle biopsies can also be taken to measure intracellular amino acid enrichment and protein synthesis rates directly.
-
Sample Analysis:
-
Plasma is separated and the free amino acids are derivatized for GC-MS analysis to determine ¹⁵N-leucine enrichment.
-
Proteins from muscle tissue are hydrolyzed, and the resulting amino acids are analyzed for ¹⁵N-leucine incorporation.
-
-
Data Analysis: Whole-body protein synthesis, breakdown, and amino acid oxidation rates are calculated from the isotopic enrichment data at steady state.
Data Presentation
Table 2: Whole-Body Leucine Kinetics in Fasted and Fed States
| Condition | Leucine Rate of Appearance (Ra) (μmol/kg/h) | Leucine Oxidation (μmol/kg/h) | Non-oxidative Leucine Disposal (Protein Synthesis) (μmol/kg/h) |
| Fasted | 100 ± 8 | 20 ± 3 | 80 ± 7 |
| Fed | 150 ± 12 | 40 ± 5 | 110 ± 10 |
Data are representative and synthesized from published studies.
Application 3: Lipid and Cholesterol Absorption using ²H and ¹³C-Labeled Lipids
Objective: To determine the absorption efficiency of dietary fatty acids and cholesterol.
Principle: A dual-isotope method is often employed. For cholesterol absorption, a meal containing a known amount of ¹³C-labeled cholesterol and a non-absorbable plant sterol labeled with a different isotope (e.g., ²H-sitosterol) is ingested. The ratio of the two isotopes in the feces is used to calculate the absorption of cholesterol. For fatty acids, deuterated (²H) fatty acids can be administered orally, and their appearance in plasma triglycerides and other lipid fractions is monitored over time.
Experimental Protocol: Fecal Dual-Isotope Method for Cholesterol Absorption
-
Subject Preparation: Subjects consume a controlled diet for a period before the test meal to ensure metabolic stability.
-
Tracer Administration: A test meal containing a precise amount of ¹³C-cholesterol and ²H-sitosterol is consumed.
-
Sample Collection: All feces are collected for a period of 4-5 days following the test meal.
-
Sample Analysis: Fecal samples are homogenized, and the lipids are extracted. The isotopic enrichment of cholesterol and sitosterol is determined by GC-MS or GC-C-IRMS.
-
Data Analysis: The percentage of cholesterol absorption is calculated from the ratio of the ingested isotopes to the ratio of the isotopes recovered in the feces.
Data Presentation
Table 3: Dietary Fat and Cholesterol Absorption in Healthy Adults
| Nutrient | Isotope Tracer | Absorption Efficiency (%) | Method |
| Cholesterol | ¹³C-Cholesterol / ²H-Sitosterol | 50 - 70 | Fecal Dual-Isotope |
| Palmitate | ²H-Palmitate | 95 ± 3 | Plasma Appearance |
| Oleate | ¹³C-Oleate | 96 ± 2 | Plasma Appearance |
Data are representative and synthesized from published studies.
Signaling Pathways and Metabolic Fates
The absorption and subsequent metabolism of nutrients are controlled by complex signaling pathways. For instance, glucose uptake into muscle and adipose tissue is primarily regulated by the insulin signaling pathway.
Upon absorption, nutrients enter various metabolic pathways. Stable isotope tracing allows for the elucidation of these pathways and the quantification of metabolic fluxes.
Conclusion
Stable isotope labeling offers a safe and precise method for studying nutrient absorption and metabolism in humans. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding nutrient handling in health and disease. The ability to quantify metabolic fluxes in vivo provides invaluable insights for the development of new therapies and nutritional interventions.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. The Rate of Glucose Appearance Is Related to Postprandial Glucose and Insulin Responses in Adults: A Systematic Review and Meta-analysis of Stable Isotope Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Riboflavin (Vitamin B2) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of riboflavin (Vitamin B2) in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust and reproducible for applications in research, quality control, and drug development.
Introduction
Riboflavin is a water-soluble B vitamin crucial for metabolism and energy production.[1][2][3] Accurate quantification of riboflavin is essential in pharmaceutical formulations, food products, and biological samples to ensure quality, and assess nutritional status and for diagnostic purposes. HPLC is a powerful and widely used technique for riboflavin analysis due to its high specificity, sensitivity, and accuracy.[4] This document outlines several validated HPLC methods adaptable to different sample matrices.
Principle of the Method
The fundamental principle involves the extraction of riboflavin from the sample matrix, followed by separation using a reversed-phase HPLC column. Quantification is typically achieved by detecting the native fluorescence of riboflavin or its UV absorbance at specific wavelengths. The choice of extraction procedure and detection method depends on the sample matrix and the required sensitivity. For complex matrices, enzymatic hydrolysis may be necessary to release all forms of riboflavin.[5]
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate riboflavin determination and varies with the sample type.
Protocol 1: Acid and Enzymatic Hydrolysis for Solid Samples (e.g., Foods, Tissues)
-
Homogenization: Homogenize a known weight of the sample.
-
Acid Hydrolysis: Add 0.1 M HCl and autoclave to release protein-bound flavins.
-
Enzymatic Dephosphorylation: Adjust the pH to 4.5 and add takadiastase or a similar enzyme to convert flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) to free riboflavin.
-
Incubation: Incubate the mixture under appropriate conditions (e.g., 37°C overnight).
-
Precipitation and Centrifugation: Stop the reaction by adding trichloroacetic acid (TCA) or by heat treatment. Centrifuge to precipitate proteins and other macromolecules.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Direct Precipitation for Liquid Samples (e.g., Plasma, Urine, Beverages)
-
Precipitation: To a known volume of the liquid sample, add a protein precipitating agent like perchloric acid, trichloroacetic acid, or acetonitrile.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Instrumentation and Conditions
The following tables summarize typical HPLC conditions for riboflavin analysis.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Quaternary or Isocratic Pump, Autosampler, Column Oven, Detector |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Column Temperature | 30°C |
| Injection Volume | 20 - 50 µL |
Table 2: Mobile Phase Compositions and Flow Rates
| Method | Mobile Phase Composition | Flow Rate | Mode |
| Method A | Methanol:Water (e.g., 35:65 v/v) with 0.05 M Acetate Buffer, pH 5.0 | 1.0 mL/min | Isocratic |
| Method B | Acetonitrile:97 mM Citrate Buffer, pH 3.0 (15:85 v/v) | 1.0 mL/min | Isocratic |
| Method C | Methanol:Water:Acetic Acid (68:32:0.1 v/v/v) | 1.0 mL/min | Isocratic |
| Method D | Gradient elution with a mobile phase of water, acetonitrile, and an acidifier (e.g., sulfuric acid) can also be employed. | 1.0 mL/min | Gradient |
Table 3: Detection Parameters
| Detector | Excitation Wavelength (λex) | Emission Wavelength (λem) | UV Wavelength (λ) |
| Fluorescence | 447 - 450 nm | 517 - 530 nm | - |
| UV/DAD | - | - | 224 nm, 266 nm, 268 nm, or 445 nm |
Data Presentation and Validation
A summary of quantitative data from various validated methods is presented below for easy comparison.
Table 4: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Casein | Urine | Pharmaceutical Capsules | Mushrooms |
| Linearity (r²) | - | >0.999 | >0.99 | >1.0 |
| Limit of Detection (LOD) | <0.1 mg/kg | 0.05 µg/mL | 10 µg/mL | 0.029 µg/mL |
| Limit of Quantification (LOQ) | - | - | 29 µg/mL | - |
| Recovery (%) | Satisfactory | - | 99.8 - 101.3 | 104.88 ± 2.04 |
| Precision (RSD %) | 3% (Repeatability) | 3.3 (Intra-day), 9.0 (Inter-day) | < 2% | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for riboflavin analysis by HPLC.
Method Validation Parameters
This diagram outlines the key parameters for HPLC method validation.
Conclusion
The HPLC methods described provide a reliable and accurate approach for the determination of riboflavin in a variety of matrices. Proper sample preparation is paramount to achieving accurate results. The choice of the specific method and validation parameters should be tailored to the specific application and regulatory requirements. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating their own riboflavin assays.
References
Troubleshooting & Optimization
Improving peak shape and recovery for phosphorylated riboflavin.
Welcome to the technical support center for the analysis of phosphorylated riboflavin and its derivatives, such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and recovery in your chromatographic experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of phosphorylated riboflavin.
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: My chromatogram for phosphorylated riboflavin shows significant peak tailing. What are the likely causes and how can I fix this?
A1: Peak tailing for phosphorylated compounds like FMN and FAD is a common issue, primarily caused by interactions between the phosphate groups of your analyte and active sites on metal surfaces within your HPLC system, including the column hardware and instrument tubing.[1][2][3] These interactions can lead to secondary retention mechanisms, resulting in broad and asymmetric peaks.[4][5]
Here are several strategies to troubleshoot and resolve peak tailing:
-
Utilize a Bio-inert or Metal-Free HPLC System: The most effective solution is to use an HPLC system with a biocompatible flow path (e.g., PEEK or MP35N). Studies have shown that a fully biocompatible flow path significantly reduces peak tailing for phosphorylated species compared to conventional stainless steel systems.
-
Employ a Metal-Free or Bio-inert Column: Even with a bio-inert system, the column itself can be a source of metal interactions. Using a column with PEEK-lined hardware or other metal-free construction can dramatically improve peak shape.
-
Mobile Phase Optimization - Add a Chelating Agent: If a bio-inert system is unavailable, modifying your mobile phase can help. Adding a chelating agent, such as citric acid, to your mobile phase can bind to metal ions, preventing them from interacting with your phosphorylated analytes.
-
Mobile Phase Optimization - Increase Ionic Strength or Use a High Concentration of Phosphate Buffer: For non-MS applications, using a mobile phase with a high concentration of a competing salt, like a phosphate buffer, can saturate the active metal sites, thereby reducing their interaction with the analyte.
-
Adjust Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both your analyte and any exposed silanol groups on the column's stationary phase, affecting peak shape. For phosphorylated compounds, a high pH mobile phase (e.g., pH 11.5) has been shown to improve peak shape by preventing adsorption. However, be mindful of the stability of riboflavin, which is greater in acidic conditions. Optimal resolution for flavins has also been achieved at a pH of 9.8 in capillary electrophoresis.
Issue 2: Low or No Analyte Recovery
Q2: I am experiencing low or no recovery of my phosphorylated riboflavin standards or samples. What could be the cause and what are the solutions?
A2: Low or no recovery of phosphorylated riboflavin is a strong indicator of irreversible adsorption of the analyte to the metal surfaces within your HPLC system and column. This is particularly problematic at low analyte concentrations, where a significant portion of the analyte can be lost.
To improve recovery, consider the following:
-
Switch to a Biocompatible Flow Path: As with peak tailing, the most effective solution is to use a bio-inert LC system and a metal-free column. Comparative studies demonstrate a dramatic drop in recovery when using stainless steel components compared to a fully biocompatible system. For instance, recovery can drop to as low as 15% in a standard stainless steel system and column combination.
-
Condition the Column and System: Before running your samples, you can try to "passivate" or "condition" the system by making several injections of a high-concentration standard or a sacrificial, metal-chelating compound. This can help to occupy the active sites that would otherwise bind to your analyte.
-
Modify the Mobile Phase:
-
Add Chelating Agents: Including a chelating agent like EDTA or citric acid in your mobile phase can help prevent the adsorption of your analytes to metal surfaces.
-
Use MS-Compatible Volatile Buffers: If using mass spectrometry, employ volatile mobile phases like ammonium formate or ammonium acetate. However, be aware that these may be more susceptible to metal interactions than non-volatile phosphate buffers.
-
-
Enzymatic Treatment: For determining total riboflavin content, you can treat your sample with a phosphatase enzyme. This removes the phosphate groups, yielding the non-phosphorylated riboflavin, which is less prone to metal interactions. Note that this will prevent you from quantifying the individual phosphorylated forms.
Frequently Asked Questions (FAQs)
Q3: What type of HPLC column is best suited for analyzing phosphorylated riboflavin?
A3: Reversed-phase C18 columns are commonly used for the analysis of riboflavin and its phosphorylated forms. For improved performance, consider columns with modern particle technologies that are stable across a wider pH range. Critically, for phosphorylated analytes, it is highly recommended to use a column with metal-free hardware (e.g., PEEK-lined) to prevent the peak tailing and recovery issues discussed above. Porous graphitic carbon columns have also been shown to be effective for the analysis of phosphorylated compounds when used with a high-pH mobile phase.
Q4: How does mobile phase pH affect the analysis of phosphorylated riboflavin?
A4: Mobile phase pH is a critical parameter that can significantly impact your separation in several ways:
-
Analyte Ionization: The pH will determine the charge state of the phosphate groups on the riboflavin molecule.
-
Stationary Phase Interactions: For silica-based columns, pH affects the ionization of residual silanol groups. At higher pH, these groups are deprotonated and can cause secondary interactions with positively charged analytes, though this is less of a concern for the negatively charged phosphorylated riboflavin.
-
Analyte Stability: Riboflavin is more stable in acidic solutions and can degrade under alkaline conditions.
-
Adsorption Prevention: A high pH mobile phase can help to prevent the adsorption of phosphorylated species onto metal surfaces, leading to better peak shape and recovery.
Therefore, a balance must be struck between analyte stability and chromatographic performance. Experimenting with a range of pH values is recommended to find the optimal conditions for your specific application.
Q5: Can I use a mass spectrometer (MS) for the detection of phosphorylated riboflavin?
A5: Yes, MS detection is compatible with the analysis of phosphorylated riboflavin and can provide high sensitivity and selectivity. However, when using LC-MS, it is important to use volatile mobile phase buffers, such as ammonium formate or ammonium acetate, as non-volatile buffers like potassium phosphate will contaminate the MS instrument. Be aware that these volatile buffers may offer less protection against metal interactions compared to high concentrations of phosphate buffers. Therefore, using a bio-inert LC system is even more critical for LC-MS applications.
Data and Protocols
Mobile Phase and Column Selection for Improved Peak Shape
The following table summarizes different mobile phase and column combinations that have been successfully used to improve the analysis of phosphorylated compounds.
| Parameter | Option 1: Bio-Inert System (Recommended) | Option 2: Standard System with Mobile Phase Modifiers | Option 3: Non-MS Application |
| LC System | Bio-inert/Biocompatible (PEEK flow path) | Standard Stainless Steel | Standard Stainless Steel |
| Column Hardware | PEEK-lined or Metal-Free | Standard Stainless Steel | Standard Stainless Steel |
| Stationary Phase | C18 | C18 | C18 |
| Mobile Phase A | Water with 20 mM Ammonium Formate | Water with 10 mM Ammonium Formate and 0.1% Formic Acid | Water with Potassium Dihydrogen Phosphate |
| Mobile Phase B | Methanol or Acetonitrile | Methanol or Acetonitrile | Methanol or Acetonitrile |
| pH | Adjusted as needed (e.g., with formic acid) | ~3.0 | Adjusted as needed |
| Key Advantage | Minimizes metal interactions, excellent peak shape and recovery, MS-compatible. | Improved peak shape on standard hardware, MS-compatible. | Masks active metal sites effectively. |
| Consideration | Higher initial instrument cost. | May not completely eliminate peak tailing for all compounds. | Not compatible with MS detection. |
Experimental Protocol: General HPLC Method for Phosphorylated Riboflavin
This protocol provides a starting point for method development. Optimization will be required for specific applications.
-
Sample Preparation:
-
Prepare stock solutions of phosphorylated riboflavin standards in water at a concentration of approximately 2 mg/mL.
-
Dilute the stock solutions to the desired working concentration using the initial mobile phase composition (e.g., 15:85 v/v Methanol/20 mM Ammonium Formate in water).
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
-
HPLC-UV/FLD Conditions:
-
LC System: Agilent 1290 Infinity II Bio LC System or equivalent bio-inert system.
-
Column: Agilent AdvanceBio PEEK-lined column or equivalent metal-free column.
-
Mobile Phase A: Water with 20 mM Ammonium Formate.
-
Mobile Phase B: Methanol.
-
Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B to elute all riboflavin vitamers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection:
-
UV: Diode Array Detector (DAD) at 266 nm.
-
Fluorescence (FLD): Excitation at 445 nm, Emission at 530 nm for higher sensitivity.
-
-
-
System Suitability:
-
Inject a standard solution multiple times to ensure acceptable repeatability of retention time and peak area (RSD < 2%).
-
Evaluate the peak tailing factor; a value close to 1 is ideal.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape and recovery.
Caption: Mechanisms of analyte interaction and troubleshooting solutions.
References
Overcoming matrix effects in riboflavin UPLC-MS analysis.
Welcome to the technical support center for riboflavin UPLC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your riboflavin UPLC-MS analysis.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for Riboflavin
Possible Causes & Solutions:
-
Secondary Interactions: Riboflavin may interact with active sites on the column.
-
Solution: Ensure the mobile phase pH is appropriate for riboflavin and the column chemistry. Using a buffered mobile phase can help maintain a consistent pH.
-
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase can degrade performance.[1]
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Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.
-
Issue 2: Inconsistent Riboflavin Signal Intensity or Poor Reproducibility
Possible Causes & Solutions:
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix can cause ion suppression or enhancement, leading to variable signal intensity.[3] This is a primary concern in bioanalytical LC-MS.
-
Solution 1 (Internal Standard): The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard for riboflavin, such as Riboflavin-¹³C₄,¹⁵N₂. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification based on the analyte-to-internal standard ratio.
-
Solution 2 (Sample Preparation): Improve the sample clean-up to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences compared to simple protein precipitation.
-
Solution 3 (Chromatographic Separation): Optimize the UPLC method to better separate riboflavin from matrix interferences.
-
-
Sample Degradation: Riboflavin is sensitive to light and heat, which can lead to its degradation and the formation of products like lumichrome, affecting analytical accuracy.
-
Solution: Protect samples from light by using amber vials or wrapping them in foil. Store samples at low temperatures (e.g., -80°C) until analysis.
-
Issue 3: Low Riboflavin Recovery During Sample Preparation
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen extraction method may not be effectively releasing all forms of riboflavin (free riboflavin, FMN, and FAD) from the sample matrix.
-
Solution: For complex matrices like food or tissues, an acid digestion followed by enzymatic dephosphorylation (e.g., using takadiastase) can be used to convert all forms to free riboflavin for accurate quantification.
-
-
Suboptimal SPE Protocol: The solid-phase extraction method may not be optimized for riboflavin.
-
Solution: Carefully select the SPE sorbent and optimize the wash and elution steps to ensure maximum recovery of riboflavin while minimizing the elution of interfering compounds.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects in UPLC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting compounds from the sample matrix. These effects can compromise the accuracy, precision, and sensitivity of the analysis. In biological samples, phospholipids are a common cause of matrix effects.
Q2: How can I qualitatively assess if my analysis is suffering from matrix effects?
A2: A post-column infusion experiment is a common method to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of the analyte solution into the MS source while injecting a blank, extracted matrix sample onto the UPLC column. Dips or rises in the baseline signal indicate the presence of matrix effects at specific retention times.
Sample Preparation
Q3: What is the best sample preparation technique to minimize matrix effects for riboflavin analysis in plasma?
A3: While several techniques can be used, Solid-Phase Extraction (SPE) is generally considered one of the most effective for removing matrix components like phospholipids, which are a major source of ion suppression in plasma samples. Phospholipid removal plates (e.g., HybridSPE) are also highly effective. The choice of method depends on the required sensitivity and throughput.
Comparison of Common Sample Preparation Techniques for Plasma
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Often results in "dirty" extracts with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive and may require solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts with the least matrix effects. Highly selective. | More complex and time-consuming method development. |
Q4: Do I need to use an internal standard for riboflavin analysis?
A4: Yes, using an internal standard is highly recommended, especially for quantitative analysis in complex matrices. A stable isotope-labeled (SIL) internal standard is the gold standard as it closely mimics the chromatographic and mass spectrometric behavior of the analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response. Isoriboflavin, a structural analog, has also been used as an internal standard.
UPLC-MS Method Development
Q5: What are some key considerations for developing a robust UPLC-MS method for riboflavin?
A5: Key considerations include:
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Column Choice: A reversed-phase C18 column is commonly used for riboflavin analysis.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typical.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of riboflavin.
-
Sample Handling: Due to its light sensitivity, all sample and standard preparations should be performed under low-light conditions, and samples should be stored in light-protected containers.
Experimental Protocols & Workflows
Protocol: Evaluation of Matrix Factor
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
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Set A (Neat Solution): Prepare a standard solution of riboflavin in the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the final extract with riboflavin at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the blank matrix with riboflavin before extraction.
-
-
Analyze all samples using the UPLC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
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Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
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Workflow for Method Development to Mitigate Matrix Effects
The following diagram illustrates a logical workflow for developing a UPLC-MS method for riboflavin while addressing potential matrix effects.
Caption: A logical workflow for UPLC-MS method development.
Decision Tree for Troubleshooting Matrix Effects
This diagram provides a step-by-step guide for troubleshooting matrix-related issues.
Caption: A decision tree for troubleshooting matrix effects.
References
Technical Support Center: Optimizing Vitamin B2 (Riboflavin) Detection via LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of vitamin B2 (riboflavin).
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS the preferred method for vitamin B2 analysis?
A1: LC-MS/MS is considered a gold standard for vitamin B2 analysis due to its high sensitivity and specificity, which are crucial when dealing with the low concentrations of riboflavin often found in complex biological matrices like plasma and whole blood.[1][2] This technique allows for precise quantification and can distinguish riboflavin from its degradation products and other structurally related compounds.[1][3]
Q2: What are the main challenges when analyzing vitamin B2?
A2: The primary challenges in riboflavin analysis include its inherent instability, as it is sensitive to light, heat, and alkaline pH.[1] This sensitivity can lead to the formation of degradation products like lumichrome and lumiflavin, which may interfere with accurate quantification. Additionally, interactions between the phosphate groups of riboflavin's coenzyme forms (FMN and FAD) and the metal surfaces of conventional HPLC systems can cause poor peak shape, reduced recovery, and carry-over.
Q3: What is the importance of using an internal standard?
A3: An internal standard (IS) is crucial for accurate quantification in LC-MS/MS analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response. For riboflavin analysis, stable isotope-labeled internal standards such as riboflavin-[13C4,15N2] are often used to mimic the behavior of the analyte throughout the analytical process, leading to more reliable and reproducible results.
Q4: How should I prepare and handle samples containing vitamin B2?
A4: Due to riboflavin's light sensitivity, it is imperative to protect samples from light at all stages of handling and preparation. This can be achieved by using amber vials or by wrapping containers in aluminum foil. For biological samples like blood or urine, immediate freezing at -80°C is recommended until analysis. Sample preparation typically involves a protein precipitation step to remove high molecular weight substances.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of vitamin B2.
Issue 1: Poor Peak Shape (Tailing Peaks)
Cause: Phosphorylated forms of riboflavin (FMN and FAD) can interact with the metal surfaces of the LC system, such as the column and tubing. This interaction leads to peak tailing and reduced analyte recovery.
Solution:
-
Utilize a Biocompatible LC System: Employing an LC system with bio-inert or biocompatible flow paths (e.g., PEEK-lined components) can significantly reduce metal-analyte interactions, resulting in improved peak shape and recovery.
-
Use Metal-Free Column Hardware: Pairing a biocompatible system with a column that has metal-free hardware can further minimize these interactions.
-
Mobile Phase Modifiers: While less ideal for MS compatibility, certain mobile phase additives can passivate the metal surfaces. However, using a biocompatible system is the preferred approach for MS applications.
Issue 2: Low Signal Intensity or Poor Sensitivity
Cause:
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can lead to a weak signal.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of riboflavin, affecting signal intensity.
-
Analyte Degradation: Exposure to light or inappropriate pH during sample preparation can degrade riboflavin, reducing its concentration.
Solution:
-
Optimize MRM Transitions: Ensure the selection of the most intense and stable precursor-to-product ion transitions. It is common practice to select a "quantifier" ion for calibration and a "qualifier" ion to confirm identity.
-
Sample Preparation: Employ a robust sample preparation method, such as protein precipitation with trichloroacetic acid (TCA) or zinc sulfate, to remove interfering matrix components.
-
Protect from Light: Always handle samples and standards in a light-protected environment.
Issue 3: High Signal Carry-over
Cause: Residual riboflavin from a high-concentration sample can adsorb to active sites within the LC system and elute in subsequent blank or low-concentration sample injections.
Solution:
-
Use a Biocompatible System: Systems with MaxPeak High Performance Surfaces (HPS) have been shown to reduce carry-over for riboflavin.
-
Optimize Wash Method: Implement a rigorous needle and column wash procedure between injections. This may involve using a wash solvent with a higher percentage of organic solvent or a different pH to effectively remove adsorbed analyte.
Issue 4: Difficulty Solubilizing Riboflavin Standards
Cause: Riboflavin has limited solubility in common LC-MS compatible solvents like water, acetonitrile, and methanol. The use of strong bases like NaOH for solubilization is not suitable for MS detection as it can cause analyte degradation and the formation of sodium adducts.
Solution:
-
Use of DMSO: Dimethyl Sulfoxide (DMSO) has been shown to be an effective solvent for completely solubilizing riboflavin and its impurities for the preparation of stock solutions. The stock solution can then be diluted with the mobile phase as needed.
Experimental Protocols & Data
Optimized LC-MS/MS Parameters for Vitamin B2 Detection
The following tables summarize typical parameters for the LC-MS/MS analysis of riboflavin.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or C8 reverse-phase column (e.g., Titan C18, 10 cm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 350 - 500 µL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 - 10 µL |
Source:
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 400 °C |
Source:
Table 3: Example MRM Transitions for Riboflavin
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 377.1 | 243.1 | 257.1 |
Note: The optimal collision energy for each transition should be determined empirically on the specific instrument being used.
Sample Preparation Protocol for Plasma
-
To 100 µL of plasma sample, add 75 µL of an internal standard solution (e.g., riboflavin-[13C4,15N2] in a suitable solvent).
-
Add 125 µL of 0.1 M zinc sulfate or an appropriate volume of trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualized Workflows
Caption: General experimental workflow for Vitamin B2 analysis.
References
Reducing signal suppression in Riboflavin-13C5 mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the mass spectrometric analysis of Riboflavin-13C5.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound mass spectrometry?
A1: Signal suppression is a type of matrix effect where the ionization efficiency of this compound is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1]
Q2: What are the primary causes of signal suppression in LC-MS/MS analysis?
A2: The most common causes of signal suppression include:
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Matrix Effects: Endogenous components in biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization of the target analyte.[2][3]
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Competition for Ionization: In the ion source, this compound and matrix components compete for ionization. If matrix components are present at high concentrations or have a higher ionization efficiency, the signal for this compound will be suppressed.[3]
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
-
Inappropriate Sample Preparation: Insufficient removal of interfering substances during sample preparation is a major contributor to signal suppression.
Q3: How can I determine if signal suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention times where co-eluting matrix components are causing suppression.
Q4: What is the role of an isotopically labeled internal standard like this compound?
A4: An isotopically labeled internal standard, such as this compound, is the ideal choice for quantitative LC-MS/MS analysis. Since it has nearly identical physicochemical properties to the unlabeled riboflavin, it co-elutes and experiences similar matrix effects. By using the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to suppression can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and mitigating signal suppression for this compound analysis.
| Symptom | Potential Cause | Recommended Action |
| No or low signal for this compound standard in a clean solvent. | Instrument malfunction or incorrect setup. | Verify system suitability with a known standard. Check for leaks, blockages, and proper electrospray formation. Ensure the mass spectrometer is properly tuned and calibrated. |
| Good signal for standard in solvent, but poor or no signal in a biological matrix. | Matrix-induced signal suppression. | Perform a matrix effect study to confirm and quantify the suppression. Proceed with optimizing sample preparation and chromatography. |
| Signal for this compound dips at a specific retention time in a post-column infusion experiment. | Co-eluting matrix components. | Optimize the chromatographic method to separate this compound from the interfering compounds. |
| Signal suppression persists even after chromatographic optimization. | Insufficient sample clean-up. | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Inconsistent signal intensity across different samples from the same matrix. | Variable matrix effects between samples. | Ensure the use of an appropriate isotopically labeled internal standard (e.g., Riboflavin-13C4,15N2) to normalize the signal. |
Quantitative Data Summary
The following tables summarize typical parameters and expected performance for the LC-MS/MS analysis of riboflavin, which can be used as a benchmark for method development and troubleshooting.
Table 1: Example LC-MS/MS Parameters for Riboflavin Analysis
| Parameter | Setting |
| LC Column | C18 or C8 column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 350-500 µL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Riboflavin) | e.g., m/z 377 → 243 |
| MRM Transition (Riboflavin-13C4,15N2) | e.g., m/z 383 → 249 |
Table 2: Typical Method Validation Data for Riboflavin in Human Plasma
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL | |
| Recovery | 90.5 - 99.5% | |
| Intra-day Precision (RSD) | < 10% | |
| Inter-day Precision (RSD) | < 11% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify chromatographic regions where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., protein-precipitated plasma or urine without the analyte)
Procedure:
-
Connect the LC column outlet to one port of the tee-union.
-
Connect the syringe pump, infusing the this compound standard solution at a low flow rate (e.g., 10 µL/min), to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the this compound solution and acquire data in MRM mode for the analyte. A stable signal should be observed.
-
Inject the blank matrix extract onto the LC system.
-
Monitor the this compound signal. Any significant drop in signal intensity indicates ion suppression at that retention time.
Protocol 2: Sample Preparation of Human Plasma for Riboflavin Analysis
Objective: To extract riboflavin from human plasma and remove interfering proteins.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
0.1 M Zinc Sulfate solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 75 µL of the this compound internal standard solution.
-
Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for signal suppression.
Caption: Riboflavin metabolic pathway.
References
Technical Support Center: Light-Induced Degradation of Riboflavin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboflavin. Below you will find detailed information to address common issues encountered during experiments involving the light-induced degradation of riboflavin.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of riboflavin photodegradation?
A1: Riboflavin (RF) is highly sensitive to light and degrades into several photoproducts. The major byproducts include formylmethylflavin (FMF), lumichrome (LC), and lumiflavin (LF).[1][2] Other minor products such as carboxymethylflavin (CMF), 2,3-butanedione, a β-keto acid, and a diketo compound can also be formed under specific conditions.[1] In the presence of divalent anions like phosphate, cyclodehydroriboflavin (CDRF) can also be produced.[1][3]
Q2: What factors influence the rate and pathway of riboflavin photodegradation?
A2: The degradation of riboflavin is influenced by a multitude of factors:
-
pH: The pH of the medium significantly affects the degradation rate and the type of byproducts formed. Riboflavin is most stable in the pH range of 5-6. Under acidic or neutral conditions, lumichrome is the major byproduct, while lumiflavin formation is favored in basic conditions.
-
Solvent: The polarity, dielectric constant, and viscosity of the solvent can alter the degradation rate. Degradation is generally faster in organic solvents compared to aqueous solutions.
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation causes more rapid degradation than visible light.
-
Oxygen: The presence of oxygen can influence the degradation pathway. Oxygen can quench the excited triplet state of riboflavin, leading to the formation of singlet oxygen.
-
Buffer Concentration and Ionic Strength: An increase in buffer concentration and ionic strength can increase the rate of photodegradation.
-
Temperature: Higher temperatures can accelerate the degradation process.
Q3: How can I minimize riboflavin degradation during my experiments?
A3: To minimize photodegradation, consider the following precautions:
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Protect from Light: Work in a dark or dimly lit environment. Use amber-colored glassware or wrap containers with aluminum foil.
-
Control pH: Maintain the pH of your solutions between 5 and 6, where riboflavin exhibits maximum stability.
-
Use Stabilizers: Certain agents can protect riboflavin from photodegradation. Disodium ethylenediamine (EDTA), thiourea, and DL-methionine have been shown to have a stabilizing effect. Ascorbic acid can also minimize degradation.
-
Low Temperature: Perform experiments at reduced temperatures when possible.
-
Degas Solutions: If working under anaerobic conditions is feasible for your experiment, deoxygenating your solutions can alter the degradation pathway.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation kinetics.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Light Source Intensity | Ensure the light source has stabilized before starting the experiment. Use a photometer to monitor and maintain consistent light intensity across experiments. |
| Variable Temperature | Use a temperature-controlled water bath or chamber for your reaction setup to maintain a constant temperature. |
| Inconsistent pH | Prepare fresh buffers for each experiment and verify the pH before use. Buffer capacity can degrade over time. |
| Presence of Impurities | Use high-purity solvents and reagents. Trace metals or other impurities can catalyze degradation. |
| Oxygen Concentration Variability | For oxygen-sensitive reactions, ensure consistent deoxygenation of your solutions by purging with an inert gas (e.g., nitrogen or argon) for a standardized duration. |
Issue 2: Difficulty in identifying and quantifying degradation byproducts.
| Possible Cause | Troubleshooting Step |
| Inadequate Analytical Method | Select an appropriate analytical technique based on the expected byproducts and their concentrations. HPLC with fluorescence or UV detection is often the method of choice for separation and quantification. Spectrophotometry can be used for simultaneous determination but may require correction for overlapping spectra. |
| Co-elution of Peaks in HPLC | Optimize the mobile phase composition, gradient, and column type to achieve better separation of riboflavin and its byproducts. |
| Low Concentration of Byproducts | Use a more sensitive detector, such as a fluorescence detector, as many byproducts are fluorescent. Concentrate the sample before analysis if possible. |
| Degradation of Byproducts | Be aware that some byproducts, like formylmethylflavin, are also light-sensitive. Handle and analyze samples promptly and with light protection. |
| Matrix Effects | If working with complex matrices (e.g., biological fluids, food samples), perform a matrix spike and recovery experiment to assess for interference. Sample preparation steps like solid-phase extraction (SPE) may be necessary. |
Issue 3: Unexpected byproduct formation.
| Possible Cause | Troubleshooting Step |
| pH Shift During Experiment | Monitor the pH of the reaction mixture throughout the experiment, as some degradation pathways can produce acidic or basic byproducts, altering the pH. |
| Interaction with Other Components | If your formulation contains other active ingredients or excipients, they may be reacting with riboflavin or its excited states. Investigate potential interactions through literature review or further experiments. |
| Contamination of Glassware or Reagents | Ensure all glassware is scrupulously clean. Use fresh, high-purity reagents to avoid unintended reactions. |
Data Presentation
Table 1: Major Photodegradation Byproducts of Riboflavin and Conditions Favoring Their Formation.
| Byproduct | Chemical Name | Favored Formation Conditions |
| Lumichrome (LC) | 7,8-Dimethylalloxazine | Acidic to neutral pH |
| Lumiflavin (LF) | 7,8,10-Trimethylisoalloxazine | Basic pH |
| Formylmethylflavin (FMF) | - | Intermediate in the formation of LC and LF |
| Carboxymethylflavin (CMF) | - | Formed from the oxidation of FMF |
| Cyclodehydroriboflavin (CDRF) | - | Presence of divalent anions (e.g., phosphate) |
| 2,3-Butanedione | 2,3-Butanedione | Volatile product formed from singlet oxygen reaction |
Table 2: Influence of pH on Riboflavin Photodegradation Rate.
| pH | Relative Degradation Rate | Primary Byproducts |
| < 3 | Slower | Lumichrome |
| 3 | Increased rate | Lumichrome (via excited singlet and triplet states) |
| 5-6 | Minimum | Lumichrome |
| 7-10 | Increases with pH | Lumichrome, Lumiflavin |
| > 10 | Very Rapid | Lumiflavin, Lumichrome |
Experimental Protocols
Protocol 1: Determination of Riboflavin and its Photodegradation Products by HPLC
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
UV-Vis detector or Fluorescence detector.
-
-
Reagents:
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Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
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Phosphate buffer or other appropriate buffer for mobile phase.
-
Riboflavin, lumichrome, and lumiflavin standards.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis: 254 nm or 444 nm for riboflavin.
-
Fluorescence: Excitation at ~450 nm, Emission at ~530 nm for riboflavin. Lumichrome and lumiflavin have different fluorescence properties.
-
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
-
Procedure:
-
Prepare standard solutions of riboflavin, lumichrome, and lumiflavin in the mobile phase.
-
Generate a calibration curve for each compound by injecting a series of known concentrations.
-
Prepare your experimental samples, ensuring they are protected from light. Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the samples into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of riboflavin and its byproducts using the calibration curves.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC can be a rapid and cost-effective method for qualitatively assessing riboflavin degradation.
-
Materials:
-
Cellulose or silica gel TLC plates.
-
Developing chamber.
-
UV lamp (254 nm and 365 nm).
-
Capillary tubes for spotting.
-
-
Solvent System (Example):
-
Water:Acetone (2:1, v/v).
-
-
Procedure:
-
Prepare the developing solvent and pour it into the TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
Using a capillary tube, spot your samples (control and light-exposed riboflavin solutions) onto the TLC plate, about 1 cm from the bottom.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Riboflavin typically shows a yellow-orange fluorescence, while lumichrome exhibits a blue fluorescence.
-
Mandatory Visualizations
Caption: General pathway of riboflavin photodegradation.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Stability of Urinary Riboflavin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary riboflavin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Storage and Handling
Q1: What is the recommended temperature for long-term storage of urine samples for riboflavin analysis?
A1: For long-term storage, it is recommended to keep urine samples at either 4°C (refrigerated) or -20°C (frozen). Studies have shown that urinary riboflavin is stable for up to 6 months at these temperatures when protected from light[1][2][3].
Q2: How much degradation of riboflavin can I expect during long-term storage at recommended temperatures?
A2: When stored correctly at 4°C or -20°C in light-protected containers, the degradation of urinary riboflavin is minimal. Over a 6-month period, the mean concentration of riboflavin has been observed to deviate by no more than 6% from the initial measurement, with a coefficient of variation not exceeding 8%[1].
Data Presentation: Long-Term Stability of Urinary Riboflavin
| Storage Temperature | Duration | Mean Concentration Deviation | Coefficient of Variation (CV) | Reference |
| 4°C | 6 months | ≤ 6% | ≤ 8% | [1] |
| -20°C | 6 months | ≤ 6% | ≤ 8% |
Q3: My riboflavin concentrations are unexpectedly low. What could be the cause?
A3: The most common cause for lower-than-expected riboflavin concentrations is exposure to light. Riboflavin is highly photosensitive and degrades rapidly upon exposure to light, especially UV and direct sunlight. Ensure that from the moment of collection, samples are stored in amber or opaque containers to prevent photodegradation.
Troubleshooting: Low Riboflavin Readings
| Potential Cause | Troubleshooting Step | Recommended Action |
| Light Exposure | Review sample collection and handling procedures. | Use amber or opaque collection containers. Wrap containers in aluminum foil for extra protection. Minimize exposure to ambient light during processing. |
| Incorrect Storage Temperature | Verify storage unit temperature logs. | Ensure refrigerators and freezers are maintaining a consistent 4°C or -20°C. |
| High Sample pH | Check the pH of the urine samples. | Riboflavin is most stable in an acidic environment, with an optimal pH range of 5-6. While not always feasible to adjust, be aware that alkaline urine may lead to increased degradation. |
Q4: Can I use chemical preservatives in my urine samples for riboflavin analysis?
A4: The use of chemical preservatives should be approached with caution as they can interfere with the analysis or the stability of riboflavin.
-
Boric Acid: It is not recommended as a preservative for urinary riboflavin stability studies. Research has shown that boric acid ingestion is associated with a significant increase in urinary riboflavin excretion. This suggests that boric acid can interfere with the natural concentration of riboflavin in the urine.
-
Sodium Azide: While sodium azide is a common bacteriostatic agent used in urine preservation, its specific effect on the chemical stability of riboflavin has not been extensively studied. It is advisable to first validate its use to ensure it does not interfere with your assay.
-
Other Preservatives: The effects of other common urine preservatives, such as thymol, on riboflavin stability are not well-documented.
If prevention of bacterial growth is necessary, the preferred method is immediate freezing of the samples after collection.
Q5: How do freeze-thaw cycles affect urinary riboflavin concentrations?
A5: The direct impact of repeated freeze-thaw cycles on urinary riboflavin concentration is not well-documented in the literature. However, studies on the broader urinary metabolome suggest that while many metabolites remain stable, some can be affected. To ensure the highest sample integrity, it is best practice to aliquot urine samples into smaller volumes before freezing. This allows for a single use of each aliquot, avoiding the potential degradation associated with multiple freeze-thaw cycles.
Experimental Protocols
Protocol for Long-Term Urinary Riboflavin Stability Assessment
This protocol is based on the methodology described in the literature for assessing the stability of urinary riboflavin over a 6-month period.
-
Sample Collection: Collect urine samples in amber, screw-cap vials to protect from light.
-
Sample Preparation:
-
Pool and mix urine from multiple donors to create a homogenous sample.
-
Prepare two concentrations of riboflavin control samples by spiking the pooled urine (e.g., 300 ng/ml and 3000 ng/ml).
-
-
Aliquoting and Storage:
-
Aliquot approximately 1 ml of each concentration into multiple amber glass autosampler vials.
-
Divide the vials for each concentration into two sets.
-
Store one set at 4°C and the other at -20°C.
-
-
Time Points for Analysis: Analyze the samples at baseline (day 0) and at specified intervals (e.g., 2, 3, 4, 5, and 6 months).
-
Analysis:
-
At each time point, analyze the stored samples.
-
On the final day of the study (e.g., 6 months), thaw the frozen samples and allow the refrigerated samples to come to room temperature.
-
Prepare a fresh calibration curve and quality control samples for the analysis.
-
Analyze all samples using a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
-
Data Evaluation: Compare the measured concentrations at each time point to the baseline values to determine the percentage of degradation and the coefficient of variation.
Visualizations
Caption: Workflow for assessing the long-term stability of urinary riboflavin.
Caption: Key factors influencing the stability of riboflavin in urine samples.
References
Selection of appropriate internal standards for riboflavin quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of riboflavin.
Frequently Asked Questions (FAQs)
Q1: What are the most common internal standards used for riboflavin quantification?
A1: The selection of an appropriate internal standard is critical for accurate and precise quantification of riboflavin. The most commonly used internal standards include structural analogs and stable isotope-labeled compounds.
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Isoriboflavin: A structural analog of riboflavin that is often used in liquid chromatography methods.[1][2][3]
-
Lumiflavin: Another riboflavin analog that can be used as an internal standard.[4][5]
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Stable Isotope-Labeled Riboflavin (e.g., 13C4,15N2-Riboflavin): This is considered the gold standard for mass spectrometry-based methods (LC-MS/MS) as it closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response.
Q2: What are the key criteria for selecting an internal standard?
A2: An ideal internal standard should have the following characteristics:
-
It should be structurally and chemically similar to the analyte (riboflavin).
-
It should have a similar extraction recovery and chromatographic retention time to the analyte, but be clearly distinguishable.
-
It should not be naturally present in the sample matrix.
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It should be stable throughout the analytical process.
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For mass spectrometry, it should have a different mass-to-charge ratio (m/z) from the analyte.
Q3: Can I perform riboflavin quantification without an internal standard?
A3: While possible, it is not recommended for achieving high accuracy and precision. An internal standard helps to correct for variations that can occur during sample preparation, injection, and instrument analysis, leading to more reliable and reproducible results.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution Between Riboflavin and the Internal Standard
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the solvent ratio, pH, or trying different organic modifiers (e.g., methanol, acetonitrile). |
| Incorrect column chemistry | Ensure the selected HPLC/UHPLC column (e.g., C18) is suitable for separating flavins. Experiment with different column manufacturers or particle sizes. |
| Suboptimal gradient elution program | If using a gradient, adjust the slope and duration to improve separation. |
| Degraded column performance | Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
Issue 2: High Variability in Internal Standard Response
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent addition of internal standard | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls using calibrated pipettes. |
| Degradation of the internal standard | Protect the internal standard stock and working solutions from light, as flavins are light-sensitive. Store solutions at appropriate temperatures (e.g., -20°C or -75°C). |
| Matrix effects | The sample matrix may be suppressing or enhancing the ionization of the internal standard. Optimize the sample preparation method (e.g., solid-phase extraction, protein precipitation) to remove interfering components. |
| Incomplete dissolution of internal standard | Ensure the internal standard is fully dissolved in the solvent. Sonication may aid in dissolution. |
Issue 3: Internal Standard Co-elutes with an Interfering Peak
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix interference | Modify the sample preparation procedure to remove the interfering substance. This could involve trying a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction. |
| Insufficient chromatographic separation | Adjust the mobile phase composition, gradient profile, or switch to a column with a different selectivity to resolve the internal standard from the interference. |
| For MS detection, isobaric interference | If the interfering compound has the same mass as the internal standard, a higher resolution mass spectrometer may be needed, or the chromatographic separation must be improved. |
Data Presentation
Table 1: Comparison of Common Internal Standards for Riboflavin Quantification
| Internal Standard | Analytical Technique | Advantages | Disadvantages |
| Isoriboflavin | HPLC-UV, HPLC-Fluorescence | Good structural analog, commercially available. | May have different extraction recovery and response factor compared to riboflavin. |
| Lumiflavin | HPLC-Fluorescence | Structural analog. | Photodegradation product of riboflavin, so care must be taken to avoid its formation during sample handling. |
| 13C4,15N2-Riboflavin | LC-MS/MS | Co-elutes with riboflavin, has nearly identical extraction recovery and ionization efficiency, considered the "gold standard". | Higher cost compared to structural analogs. |
Table 2: Example of Method Precision Using an Internal Standard
This table summarizes the within- and between-run precision for the analysis of riboflavin in serum and urine using isoriboflavin as the internal standard, as reported by Lambert et al. (1985).
| Matrix | Concentration | Within-Run CV (%) | Between-Run CV (%) |
| Urine | 180 µg/L | 2.2 | 4.9 |
| Serum | 10 µg/L | 4.4 | 7.3 |
Experimental Protocols
Protocol 1: Riboflavin Quantification in Serum using Isoriboflavin Internal Standard and HPLC
This protocol is adapted from the method described by Lambert et al. (1985).
-
Sample Preparation:
-
To 1 mL of serum, add a known amount of isoriboflavin internal standard solution.
-
Add 1 mL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.
-
Pass the supernatant through a C18 Sep-Pak cartridge that has been pre-conditioned with methanol and water.
-
Wash the cartridge with water.
-
Elute the riboflavin and isoriboflavin with a methanol-water mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 450 nm and emission at 520 nm.
-
Injection Volume: 50 µL.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of riboflavin to the peak area of isoriboflavin against the concentration of the riboflavin standards.
-
Determine the concentration of riboflavin in the samples from the calibration curve.
-
Protocol 2: Riboflavin Quantification in Infant Formula using Stable Isotope-Labeled Internal Standard and LC-MS/MS
This protocol is based on the principles of isotope dilution mass spectrometry.
-
Sample Preparation:
-
Accurately weigh a portion of the infant formula.
-
Spike the sample with a known amount of 13C4,15N2-riboflavin internal standard solution.
-
Perform an acid hydrolysis to release bound riboflavin.
-
Centrifuge the sample and collect the supernatant.
-
Further clean-up the sample using solid-phase extraction if necessary.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of gradient elution.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Riboflavin: e.g., m/z 377 → 243
-
13C4,15N2-Riboflavin: e.g., m/z 383 → 249
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the riboflavin MRM transition to the peak area of the internal standard MRM transition against the concentration of the riboflavin standards.
-
Calculate the concentration of riboflavin in the samples using the response ratio from the calibration curve.
-
Mandatory Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a suitable internal standard for riboflavin quantification.
Caption: A logical diagram outlining the troubleshooting steps for common issues encountered during riboflavin analysis with an internal standard.
References
- 1. Liquid-chromatographic measurement of riboflavin in serum and urine with isoriboflavin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative determination of riboflavin in milk by HPLC and lumiflavin methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Riboflavin Metabolites
Welcome to the technical support center for the analysis of riboflavin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of riboflavin metabolites?
For high sensitivity, resolution, and speed in detecting riboflavin and its metabolites, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a revolutionary method.[1] This technique surpasses traditional methods like spectrophotometry and HPLC, allowing for the accurate detection of metabolites at very low concentrations, even as small as femtomoles.[1] UPLC-MS is particularly advantageous for analyzing complex sample matrices due to its high selectivity and resolution.[1]
Q2: How can I improve the ionization efficiency of certain riboflavin-related compounds for MS detection?
Some riboflavin compounds may exhibit low ionization efficiency. To enhance their detectability by mass spectrometry, a chemical modification process called derivatization can be employed.[1] This involves adding reagents that modify the molecule to improve its polarity or mass signal, which is especially beneficial for trace-level analysis.[1]
Q3: What are the key considerations for sample handling and storage to prevent degradation of riboflavin metabolites?
Riboflavin is highly sensitive to light, heat, and oxidation, which can lead to its degradation and result in inaccurate measurements. Proper handling and storage are crucial for maintaining sample integrity.
-
Light Protection: Biological samples such as blood and urine should be stored in amber containers or wrapped in foil to prevent light exposure.
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Temperature Control: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is recommended. Industry standards for storing riboflavin powder suggest a cool environment, ideally between 15-25°C (59-77°F).
-
Sample Type: The stability of riboflavin can also depend on the sample formulation. For instance, in dietary supplements, riboflavin in tablet form is generally more stable than in liquid form.
Q4: Can I use traditional HPLC with fluorescence detection for riboflavin analysis?
Yes, High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for the determination of riboflavin. Riboflavin is a naturally fluorescent compound, which makes this detection method highly specific. For optimal fluorescence, the analysis is typically performed in an acetate buffer at pH 6. The excitation and emission wavelengths for riboflavin detection are commonly set around 440-450 nm and 520-530 nm, respectively.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of riboflavin metabolites.
Issue 1: Poor Peak Shape and Low Recovery in LC Analysis
Problem: You are observing tailing peaks and low or no recovery of phosphorylated riboflavin species (FMN and FAD) during your LC analysis.
Possible Cause: Nonspecific interactions between the phosphorylated analytes and the metal surfaces (e.g., stainless steel) of the LC system and column hardware.
Solutions:
-
Utilize a Biocompatible LC System: Employ an LC system with an iron-free flow path to prevent interactions with metal surfaces.
-
Use Metal-Free Column Hardware: Opt for columns with PEEK-lined or other metal-free hardware to minimize analyte-metal interactions.
-
Mobile Phase Optimization: The use of a biocompatible flow path allows for the use of volatile, MS-compatible mobile phases without the need for enzymatic treatment to remove phosphate groups.
Issue 2: Inconsistent Quantitative Results
Problem: Your quantitative measurements of riboflavin and its metabolites are showing high variability between runs.
Possible Causes & Solutions:
-
Sample Degradation: As mentioned in the FAQs, riboflavin is sensitive to light and heat. Ensure all sample preparation steps are performed under subdued light and that samples are kept cool. Use amber vials or wrap tubes in foil.
-
Incomplete Extraction: The extraction procedure may not be efficient. For solid samples, ensure thorough homogenization. For biological fluids, protein precipitation is a critical step. Acidic hydrolysis is a common and effective method for extracting riboflavin from food matrices.
-
Matrix Effects in MS: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer.
-
Mitigation: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE). Using an isotope-labeled internal standard can also help to correct for matrix effects.
-
-
Mobile Phase pH: The retention and peak shape of riboflavin and its metabolites on reversed-phase columns are sensitive to the mobile phase pH. Ensure the pH is controlled and consistent between runs.
Data Presentation
Table 1: Comparison of Analytical Methods for Riboflavin Detection
| Method | Typical Detection Limit | Advantages | Disadvantages |
| UPLC-MS/MS | Femtomole range | High sensitivity, high resolution, high speed, suitable for complex matrices. | Higher equipment and maintenance costs. |
| HPLC-Fluorescence | 0.014 µg/L | Good sensitivity, high specificity for riboflavin. | Susceptible to fluorescence quenching, requires sample clean-up. |
| Spectrophotometry | 0.09 µg/mL | Simple, cost-effective. | Lower sensitivity, prone to interference in complex samples. |
| Capillary Electrophoresis | - | High separation efficiency. | May have lower sensitivity than HPLC for some applications. |
Table 2: Recovery of Riboflavin using Different Extraction Methods in Anchovy Samples
| Extraction Method | Analyte | Spiking Level (mg kg⁻¹) | Recovery (%) |
| Acidic Hydrolysis | Riboflavin | 2.5 | 98.5 |
| 20 | 101.2 | ||
| Nicotinamide | 2.5 | 96.2 | |
| 20 | 105.3 | ||
| Nicotinic Acid | 2.5 | 99.1 | |
| 20 | 103.4 | ||
| Data sourced from Caprioli et al. (2018) |
Experimental Protocols
Protocol 1: Sample Preparation for Riboflavin Analysis in Human Plasma using LC-MS/MS
This protocol is adapted from a validated isotope dilution method.
-
Sample Collection: Collect blood in EDTA tubes and protect from light.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma, add 75 µL of an internal standard solution (e.g., isotope-labeled riboflavin).
-
Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex the mixture thoroughly.
-
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.
Protocol 2: HPLC Method for Riboflavin Quantification
This is a general HPLC method with fluorescence detection.
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water. The exact ratio should be optimized for the specific column and analytes (e.g., 50:50 v/v). The addition of a buffer, such as ammonium formate, may be necessary to control pH.
-
Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Fluorescence Detection: Set the excitation wavelength to approximately 450 nm and the emission wavelength to approximately 530 nm.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of riboflavin in the samples.
Visualizations
Caption: Workflow for Riboflavin Metabolite Analysis.
Caption: Troubleshooting Low Sensitivity Issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Assay Methods for Riboflavin Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of riboflavin (Vitamin B2) in pharmaceutical preparations. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Spectrofluorimetry are evaluated based on key validation parameters supported by experimental data. Detailed experimental protocols and visual workflows are included to assist in the selection and implementation of the most suitable assay for your research and development needs.
Introduction to Riboflavin and Assay Importance
Riboflavin is a water-soluble B vitamin essential for various metabolic processes.[1][2] It is a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration and energy production. Given its fundamental role, accurate and reliable quantification of riboflavin in pharmaceutical dosage forms is crucial for ensuring product quality, stability, and efficacy. The validation of the analytical method used is a mandatory requirement to guarantee that the measurements are accurate, precise, and reproducible.
Comparison of Analytical Methods
The selection of an appropriate assay method for riboflavin depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation. Chromatographic methods like HPLC are highly specific and can separate riboflavin from its degradation products and other components, while spectrometric and fluorimetric methods offer simplicity and cost-effectiveness.[2][3][4]
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Spectrofluorimetry for the determination of riboflavin.
Table 1: Comparison of Linearity and Range
| Method | Linear Range | Correlation Coefficient (r²) | Reference |
| HPLC | 80 - 120 µg/mL | > 0.99 | |
| 0.03 - 58.83 µg/mL | > 0.990 | ||
| UV-Vis Spectrophotometry | 5 - 30 ppm | 0.999 | |
| 0.94 - 7.52 ppm | 0.9996 | ||
| 2.5 - 90 µg/mL | - | ||
| Spectrofluorimetry | 1 - 250 µg/L | - | |
| 0.4 - 2.0 µg/mL | - |
Table 2: Comparison of Accuracy, Precision, and Recovery
| Method | Accuracy (Relative Error) | Precision (RSD %) | Recovery (%) | Reference |
| HPLC | < 2% | < 2% | 99.8 - 101.3 | |
| - | < 1.8% | 99.9 | ||
| UV-Vis Spectrophotometry | - | Inter-day: 0.66-1.04% Intra-day: 1.05-1.39% | - | |
| - | 1.28% | - | ||
| Spectrofluorimetry | - | Repeatability: 0.8 - 1.5% | - |
Table 3: Comparison of Sensitivity
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | 10 µg/mL | 29 µg/mL | |
| 0.15 ng/mL | - | ||
| UV-Vis Spectrophotometry | 0.09 µg/mL | - | |
| 0.564 ppm | 1.690 ppm | ||
| Spectrofluorimetry | 0.014 µg/L | - | |
| 9 µg/L | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of riboflavin in capsule preparations.
Instrumentation:
-
HPLC system with a diode array detector (e.g., Thermo Scientific® Dionex Ultimate 3000).
-
Analytical column: Agilent Polaris C18-A (250 x 4.6 mm, 5µm).
Chromatographic Conditions:
-
Mobile Phase: 97 mM citrate buffer (pH 3) and acetonitrile (85:15).
-
Flow Rate: 1 mL/min (isocratic).
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve USP Riboflavin Reference Standard (RS) in 0.02 N acetic acid to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to fall within the linear range (e.g., 80-120 µg/mL).
-
Sample Preparation: For capsule preparations, dissolve the contents in a suitable solvent, followed by dilution with the mobile phase to achieve a concentration within the calibration range.
Validation Parameters:
-
Linearity: Prepare a 5-point concentration range (e.g., 80-120 µg/mL) and perform injections in triplicate.
-
Accuracy and Precision: Analyze quality control (QC) samples at three concentration levels (low, medium, high) on three different days.
-
Sensitivity: Determine the LOD and LOQ by injecting serially diluted solutions.
UV-Visible Spectrophotometry Method
A simple and cost-effective method for the estimation of riboflavin raw material.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent: 0.1N NaOH.
-
Wavelength of Maximum Absorbance (λmax): 444 nm.
-
Standard Curve: Prepare a series of standard solutions of riboflavin in the chosen solvent within the Beer's law range (e.g., 5-30 ppm). Measure the absorbance of each solution at 444 nm.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at 444 nm. The concentration is determined from the standard curve.
Validation Parameters:
-
Linearity: Establish by plotting absorbance versus concentration for the standard solutions.
-
Precision: Assess by performing intra-day and inter-day measurements of a standard solution.
Spectrofluorimetry Method
A highly sensitive method suitable for detecting low concentrations of riboflavin.
Instrumentation:
-
Spectrofluorometer.
Methodology:
-
Excitation and Emission Wavelengths: The fluorescence of riboflavin can be measured at an excitation wavelength of approximately 366 nm and an emission wavelength above 400 nm.
-
Standard Curve: Prepare a series of dilute standard solutions of riboflavin. Measure the fluorescence intensity for each standard.
-
Sample Analysis: Prepare the sample solution and measure its fluorescence intensity under the same conditions.
Validation Parameters:
-
Linearity: Determined from the plot of fluorescence intensity versus concentration of the standards.
-
Sensitivity: The LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualizations
Riboflavin Metabolic Pathway
Riboflavin is a precursor to the essential coenzymes FMN and FAD, which are vital for numerous redox reactions in metabolic pathways.
Caption: Metabolic conversion of Riboflavin to FMN and FAD.
Experimental Workflow for Assay Method Validation
The following diagram illustrates the logical steps involved in the validation of an analytical method for riboflavin.
Caption: General workflow for analytical method validation.
References
A Head-to-Head Comparison: Riboflavin-13C5 vs. 13C4,15N2-Riboflavin as Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Riboflavin Analysis by Mass Spectrometry
In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the quantification of riboflavin (Vitamin B2), stable isotope-labeled (SIL) analogues are the gold standard, compensating for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of two such standards: Riboflavin-13C5 and 13C4,15N2-riboflavin.
While robust experimental data for 13C4,15N2-riboflavin is readily available, showcasing its exemplary performance in various bioanalytical applications, data for this compound is not present in the peer-reviewed literature. Therefore, this guide presents a detailed, data-driven overview of 13C4,15N2-riboflavin's capabilities, alongside a theoretical comparison to this compound based on established principles of stable isotope labeling.
Performance Deep Dive: A Tale of Two Standards
An ideal stable isotope-labeled internal standard should be chemically identical to the analyte, exhibit a sufficient mass difference to avoid isotopic overlap, be highly isotopically pure, and co-elute with the analyte to ensure equivalent behavior during analysis.
The Contender: this compound (A Theoretical Outlook)
While commercially available, this compound lacks published performance data. However, we can infer its potential characteristics. A key advantage of a +5 Da mass shift is the clear separation from the analyte's isotopic envelope, minimizing potential interference. The stability of the 13C labels is also a significant benefit, as they are not susceptible to the back-exchange that can sometimes affect deuterium-labeled standards. The specific location of the five 13C labels would be crucial in determining its fragmentation pattern and ensuring that a labeled fragment ion is produced for reliable quantification in MS/MS analysis.
The Champion: 13C4,15N2-riboflavin (Proven Performance)
The dual-labeled 13C4,15N2-riboflavin, with a +6 Da mass shift, is a well-established and extensively validated internal standard for riboflavin quantification. Its combination of four 13C and two 15N atoms provides a significant mass difference and ensures high isotopic stability. The presence of labels on both carbon and nitrogen atoms can also be advantageous in tracking fragmentation pathways.
| Performance Metric | Human Plasma | Dried Blood Spots | Human Milk |
| Linearity (Range) | 0.5 - 50.0 ng/mL[1] | Not explicitly stated, but method validated | Not explicitly stated, but method validated |
| Intra-day Precision (CV%) | < 10%[1] | < 8.56% | 0.4 - 7.9% |
| Inter-day Precision (CV%) | < 11%[1] | < 8.56% | 2.2 - 5.2% |
| Accuracy (Recovery %) | 90.5 - 99.5%[1] | -7.40% to 3.12% (as relative error) | 73.0 - 100.2% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.2 - 0.5 ng/mL | 0.05 - 5 ppb |
In the Lab: Detailed Experimental Protocols
The following protocols are summaries of validated methods that utilize 13C4,15N2-riboflavin as an internal standard.
Protocol 1: Quantification of Riboflavin in Human Plasma
This method is adapted from a validated isotope dilution LC-MS/MS assay.
-
Sample Preparation:
-
To 100 µL of plasma, add 75 µL of the 13C4,15N2-riboflavin internal standard working solution.
-
Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid is common.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
-
Riboflavin transition: m/z 377 → 243
-
13C4,15N2-riboflavin transition: m/z 383 → 249
-
-
Protocol 2: Quantification of Riboflavin in Dried Blood Spots (DBS)
This protocol is based on a method for the simultaneous analysis of several B vitamins in DBS.
-
Sample Preparation:
-
Punch a disc from the dried blood spot.
-
Add a protein precipitation solution (e.g., trichloroacetic acid) containing the 13C4,15N2-riboflavin internal standard.
-
Vortex and centrifuge to remove the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A C8 or C18 column can be used.
-
Mobile Phase: A gradient elution with an aqueous buffer and an organic solvent is typical.
-
Mass Spectrometry: Positive ion mode ESI with MRM detection for the specific transitions of riboflavin and its labeled internal standard.
-
Visualizing the Workflow and Comparison
Conclusion: An Evidence-Based Recommendation
Based on the currently available scientific literature, 13C4,15N2-riboflavin is the recommended internal standard for the quantitative analysis of riboflavin by LC-MS/MS . Its performance has been rigorously evaluated and documented in multiple studies across various biological matrices, demonstrating excellent accuracy, precision, and linearity.
While this compound is a theoretically sound option, the absence of published experimental data makes it a higher-risk choice for researchers and professionals in regulated environments who require a well-characterized and validated internal standard. For those developing novel methods, a head-to-head comparison of the two standards would be a valuable contribution to the field. However, for routine and validated quantitative analysis, the proven track record of 13C4,15N2-riboflavin makes it the superior and more reliable choice.
References
A Comparative Guide to Riboflavin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four widely-used methods for the quantification of riboflavin (Vitamin B2): High-Performance Liquid Chromatography (HPLC), Microbiological Assay, Fluorometric Assay, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The objective is to offer a comparative analysis of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.
At a Glance: Performance Comparison of Riboflavin Quantification Methods
The selection of a suitable analytical method for riboflavin quantification is critical and depends on various factors including the sample matrix, required sensitivity, and the desired throughput. The following tables summarize the key performance characteristics of the four methods, providing a clear comparison to inform your decision-making process.[1][2][3][4][5]
| Method | Principle | Common Detector | Throughput | Cost |
| HPLC | Chromatographic separation based on polarity. | UV, Fluorescence | High | Moderate |
| Microbiological Assay | Measures growth of Lactobacillus casei which is dependent on riboflavin concentration. | Turbidimetric or Titrimetric | Low | Low |
| Fluorometric Assay | Measures the natural fluorescence of riboflavin. | Fluorometer | High | Low to Moderate |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of molecular fragments. | Mass Spectrometer | High | High |
| Performance Metric | HPLC | Microbiological Assay | Fluorometric Assay | LC-MS/MS |
| Limit of Detection (LOD) | ~0.03 ng - 9 µg/L | ~0.025 µ g/assay tube | ~0.014 - 0.094 ppm | ~0.29 - 11 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng - 29 µg/mL | ~0.025 µ g/assay tube | ~0.288 ppm | ~0.5 - 50 ng/mL |
| Linearity (r²) | >0.998 | Log-linear correlation | >0.999 | >0.999 |
| Precision (%RSD) | < 2% (Intra-day), < 3.5% (Inter-day) | Variable | < 2% | < 10% (Intra-day), < 11% (Inter-day) |
| Accuracy (Recovery %) | 95.2 - 103.9% | Generally lower than HPLC | 99.7 - 107.2% | 90.5 - 99.5% |
| Specificity | High | Moderate (can be affected by other growth promoters) | Moderate (susceptible to interfering fluorescent compounds) | Very High |
Experimental Workflow & Method Selection
The following diagram illustrates a general workflow for the cross-validation of riboflavin quantification methods, from sample preparation to data analysis and method selection.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. scispace.com [scispace.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. High performance liquid chromatographic determination of riboflavin in food--a comparison with a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of Analysis of Riboflavin (Vitamin B2): A Review. | [RADS Journal of Pharmacy & Pharmaceutical Sciences • 2014] | PSA • ID 105379 [psa.pastic.gov.pk]
A Comparative Guide to the Linearity and Reproducibility of Riboflavin-13C5 Calibration Curves in Quantitative Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. The quantification of vital biomarkers such as Riboflavin (Vitamin B2) necessitates robust methodologies. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a gold-standard technique, with Riboflavin-13C5 often employed as a stable isotope-labeled internal standard (SIL-IS). This guide provides an objective comparison of the performance of this compound calibration curves in terms of linearity and reproducibility, supported by experimental data from various studies.
Data Summary: Performance of Riboflavin Quantification Methods
The following table summarizes the linearity and reproducibility data from studies utilizing isotope dilution methods, likely employing internal standards such as this compound, and compares it with alternative analytical approaches.
| Analytical Method | Internal Standard | Linear Range | Correlation Coefficient (r²) | Intra-Day Reproducibility (%RSD/%CV) | Inter-Day Reproducibility (%RSD/%CV) | Matrix |
| LC-MS/MS [1][2] | Isotope Dilution (Presumed this compound or similar) | 0.5 - 50.0 ng/mL | Not Specified, but described as a "linear trend" | < 10% | < 11% | Human Plasma |
| LC-MS/MS [3] | Isotopically Labeled | 4.4 - 20,000 ng/mL | Not Specified | 12% - 17% | Not Specified | Urine |
| HPLC-Fluorescence [3][4] | Riboflavin-depleted matrix | 10 - 5000 ng/mL | 0.999 | 3.3% | 9% | Urine |
| HPLC-UV/Fluorescence | Isoriboflavin (Structural Analog) | "Linear far beyond concentrations encountered" | Not Specified | 2.2% (Urine), 4.4% (Serum) | 4.9% (Urine), 7.3% (Serum) | Urine & Serum |
| HPLC | Not Specified | 5 - 30 µg/mL | > 0.999 | Not Specified | Not Specified | Feed Premix |
| UV/Visible Spectrophotometry | None | 0.30 - 46.35 µg/mL (7.97x10⁻⁷ - 1.23x10⁻⁴ M) | 1.000 | Not Specified | Not Specified | Aqueous Buffer |
Note: RSD refers to Relative Standard Deviation and CV to Coefficient of Variation. Lower percentages indicate higher reproducibility.
Experimental Protocols
Detailed methodologies are crucial for interpreting performance data. Below are representative protocols derived from the cited studies.
Protocol 1: Isotope Dilution LC-MS/MS for Riboflavin in Human Plasma
This method is indicative of a typical workflow using a stable isotope-labeled internal standard like this compound.
-
Sample Preparation:
-
To 100 µL of human plasma, 75 µL of the internal standard solution (e.g., this compound) is added.
-
Protein precipitation is induced by adding 125 µL of 0.1 M zinc sulfate.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatography:
-
System: Agilent 1290 UHPLC or equivalent.
-
Column: Poroshell 120 SB-Aq (100 mm × 2.1 mm × 2.7 µm).
-
Flow Rate: 350 µL/min.
-
Mobile Phase: Specifics of the mobile phase composition and gradient were not detailed in the abstract but typically involve a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
System: Agilent 6460C tandem mass spectrometer or equivalent.
-
Ionization Mode: Positive-ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both native riboflavin and the heavy-labeled internal standard.
-
Protocol 2: HPLC with Fluorescence Detection for Riboflavin in Urine
This method provides a comparison using a different detection technique and a matrix-based calibration approach.
-
Preparation of Calibration Matrix:
-
Endogenous riboflavin is removed from a pool of human urine by exposure to natural light, creating a "riboflavin-depleted" matrix.
-
-
Sample Preparation & Calibration Standards:
-
Calibration standards are prepared by spiking known concentrations of riboflavin into the riboflavin-depleted urine.
-
Urine samples for analysis are typically diluted to fall within the linear range of the assay.
-
-
Chromatography:
-
An HPLC system is used with a suitable reversed-phase column.
-
-
Detection:
-
A fluorescence detector is used, as riboflavin is naturally fluorescent. The excitation and emission wavelengths are optimized for maximum sensitivity.
-
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz DOT language help to clarify complex workflows and conceptual relationships.
References
The Gold Standard: A Comparative Guide to Isotope Dilution Methods for Vitamin Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in vitamin quantification, Isotope Dilution Mass Spectrometry (IDMS) stands as the definitive reference method. This guide provides an objective comparison of IDMS with other common analytical techniques, supported by experimental data, detailed protocols, and clear visualizations to inform your selection of the most appropriate method for your research needs.
Isotope dilution mass spectrometry (IDMS) is widely recognized for its superior accuracy and precision in the quantification of vitamins in various matrices, including serum, plasma, food, and pharmaceutical preparations.[1][2][3] The principle of IDMS involves the addition of a known amount of a stable isotope-labeled form of the analyte (the vitamin of interest) to the sample as an internal standard.[1] This "isotopic twin" behaves identically to the native analyte during sample preparation and analysis, effectively compensating for any losses during extraction and ionization variability in the mass spectrometer.[1] This inherent correction for matrix effects and procedural losses is what elevates IDMS to its status as a reference or "gold standard" method.
This guide will delve into the performance of IDMS for both fat-soluble and water-soluble vitamins, comparing it to alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and immunoassays.
Performance of Isotope Dilution Mass Spectrometry: A Quantitative Overview
The superior performance of IDMS is evident in its validation parameters. The technique consistently demonstrates excellent linearity, precision, and accuracy.
Fat-Soluble Vitamins
For fat-soluble vitamins, which are crucial in numerous physiological processes, accurate measurement is paramount. IDMS methods have been extensively developed and validated for vitamins A, D, E, and K.
Table 1: Performance Data for Isotope Dilution LC-MS/MS Methods for Fat-Soluble Vitamins
| Vitamin | Matrix | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| Vitamin A (Retinol) | Serum | >0.99 | <4.9 | <4.9 | Not Reported | |
| Vitamin D3 (25-OH) | Serum | >0.99 | <5.1 | <5.6 | Not Reported | |
| Vitamin E (α-tocopherol) | Serum | >0.99 | <1.7 | <1.7 | Not Reported | |
| Vitamin K1 | Plasma | Not Reported | 2.4 | 8.3 | >98 | |
| Vitamin K1 | Spinach, Kimchi Cabbage | Not Reported | <2 | <2 | >97 |
Water-Soluble Vitamins
The analysis of water-soluble vitamins, particularly the B-complex vitamins, can be challenging due to their diversity in structure and polarity. IDMS provides a robust solution for their simultaneous and accurate quantification.
Table 2: Performance Data for Isotope Dilution LC-MS/MS Methods for Water-Soluble Vitamins
| Vitamin | Matrix | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| Vitamin B6 (multiple vitamers) | Plant-based foods | Not Reported | 4-10 | 4-10 | 92-111 | |
| Multiple B Vitamins | Whole Blood | 0.9997-1.0000 | 0.5-13 | Not Reported | 89-120 (procedure accuracy) |
Comparison with Alternative Analytical Methods
While IDMS is the reference standard, other methods are more commonly used in routine analysis due to factors like cost and throughput. However, these methods often lack the accuracy and specificity of IDMS.
HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used technique for vitamin analysis. While it can be effective, it is more susceptible to interferences from the sample matrix, which can co-elute with the analyte of interest and lead to inaccurate quantification.
Table 3: Comparison of Isotope Dilution LC-MS/MS and HPLC-UV for Vitamin Analysis
| Parameter | Isotope Dilution LC-MS/MS | HPLC-UV | Key Differences & Considerations |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV absorbance) | LC-MS/MS can differentiate between isobaric compounds that may co-elute in HPLC-UV. |
| Sensitivity | Very High (LODs in ng/L to µg/L range) | Moderate (LODs typically in the µg/L to mg/L range) | LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis. |
| Matrix Effects | Minimized due to co-eluting internal standard | Can be significant, leading to inaccurate results | The stable isotope internal standard in ID-MS co-elutes and experiences the same matrix effects as the analyte, providing effective correction. |
| Precision (%RSD) | Typically <10% | Typically <15% | ID-MS generally offers better precision. For polyphenols, intra-day RSD for UHPLC-UV was <4.0% and for UHPLC-MS was <5.8%. |
| Accuracy (Recovery %) | High (typically 90-110%) | Variable, can be affected by matrix | ID-MS provides higher accuracy due to the correction for analyte loss during sample preparation. |
Immunoassays
Immunoassays are commonly used in clinical laboratories for the analysis of vitamin D due to their high throughput and automation capabilities. However, they are known to suffer from a lack of specificity, with cross-reactivity from other vitamin D metabolites leading to inaccurate results.
Table 4: Comparison of Isotope Dilution LC-MS/MS and Immunoassays for 25-Hydroxyvitamin D Analysis
| Parameter | Isotope Dilution LC-MS/MS | Immunoassays | Key Differences & Considerations |
| Specificity | High (can distinguish between D2, D3, and epi-forms) | Variable (significant cross-reactivity with other metabolites) | Immunoassays often overestimate or underestimate true vitamin D levels due to cross-reactivity. |
| Accuracy (Bias) | Low (considered the reference method) | Significant positive or negative bias compared to LC-MS/MS | Studies show poor agreement between immunoassays and LC-MS/MS, with biases ranging from -14.1% to +15.1%. |
| Concordance with Reference Method | Not Applicable | Poor to Moderate (Concordance Correlation Coefficients often <0.9) | Different immunoassays show variable performance when compared to the gold standard LC-MS/MS. |
| Precision (%CV) | <5% | <10% to >10% | While some immunoassays show acceptable precision, it can be variable. |
The Logic of Isotope Dilution: A Visual Representation
The fundamental principle that makes isotope dilution mass spectrometry the gold standard is its ability to account for variations in sample preparation and analysis. The following diagram illustrates this logical relationship.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of fat-soluble and water-soluble vitamins using isotope dilution LC-MS/MS.
Isotope Dilution LC-MS/MS for Fat-Soluble Vitamins (A, D, E) in Serum
This protocol is a generalized representation based on common practices described in the literature.
1. Sample Preparation:
- To 100 µL of serum, add 50 µL of an internal standard solution containing deuterated forms of vitamin A (²H₈-vitamin A) and vitamin E (²H₆-vitamin E).
- Precipitate proteins by adding 450 µL of ethanol.
- Vortex mix and then centrifuge to pellet the precipitated proteins.
- The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. For a simpler approach, the supernatant can be diluted before injection.
2. LC-MS/MS Analysis:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Column: A C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each vitamin and its corresponding internal standard.
Isotope Dilution LC-MS/MS for B-Complex Vitamins in Whole Blood
This protocol is a generalized representation based on common practices.
1. Sample Preparation:
- To 500 µL of whole blood, add 100 µL of an internal standard working solution containing stable isotope-labeled B vitamins.
- Deproteinize the sample by adding a precipitating agent such as a solution of zinc sulfate in methanol.
- Vortex the sample and then centrifuge at a high speed to pellet the precipitated proteins.
- The clear supernatant is transferred to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
- LC System: An HPLC or UPLC system.
- Column: A column suitable for the separation of polar compounds, such as a C18 with a polar end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using ESI.
- Detection: MRM is used to monitor the specific transitions for each B vitamin and its internal standard.
Workflow for Isotope Dilution Vitamin Analysis
The following diagram outlines the typical experimental workflow for the analysis of vitamins using isotope dilution mass spectrometry.
Conclusion
For researchers, scientists, and drug development professionals who require the highest level of confidence in their vitamin analysis, isotope dilution mass spectrometry is the unequivocal choice. Its inherent ability to correct for analytical variability makes it a powerful tool for establishing reference values, validating other analytical methods, and conducting research where accuracy is paramount. While other methods like HPLC-UV and immunoassays have their place in routine analysis, it is crucial to understand their limitations, particularly regarding specificity and susceptibility to matrix effects. By understanding the principles and performance characteristics of each method, researchers can make informed decisions to ensure the quality and reliability of their data.
References
A Head-to-Head Comparison of Riboflavin-13C5 and Deuterated Standards for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the precise and sensitive realm of metabolic research, the choice of internal standard is paramount for achieving accurate and reliable quantification of analytes. When studying the metabolism of riboflavin (Vitamin B2), a critical component of cellular energy production, stable isotope-labeled standards are the gold standard for techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between two common types of stable isotope-labeled standards for riboflavin: Riboflavin-13C5 and deuterated riboflavin.
Comparison of Key Performance Characteristics
The ideal internal standard should exhibit physicochemical properties that are virtually identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. While both Carbon-13 (¹³C) and deuterium (²H) labeling achieve the necessary mass shift for detection, their impact on the molecule's properties can differ significantly.
Table 1: Comparison of this compound and Deuterated Riboflavin Standards
| Feature | This compound | Deuterated Riboflavin (e.g., Riboflavin-d3, -d8) | Rationale & Implication for Metabolic Studies |
| Chromatographic Co-elution | Excellent | Potential for partial separation | The minimal mass increase from ¹³C labeling results in negligible changes to the molecule's polarity and hydrophobicity, ensuring it co-elutes perfectly with unlabeled riboflavin. Deuterium, with its greater mass difference from hydrogen, can alter the molecule's physicochemical properties, leading to a slight shift in retention time. This can compromise accurate quantification, especially in the presence of matrix effects. |
| Isotopic Stability | High | Variable | The ¹³C atoms are integrated into the stable carbon backbone of the riboflavin molecule and are not susceptible to exchange. Deuterium atoms, particularly if located on exchangeable sites (e.g., hydroxyl groups), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, leading to a loss of the isotopic label and inaccurate results. |
| Kinetic Isotope Effect (KIE) | Negligible | Potential for significant effect | The primary KIE is minimal for ¹³C-labeled standards due to the small relative mass difference between ¹²C and ¹³C. However, the C-²H bond is stronger than the C-¹H bond, which can lead to a significant KIE. This means that deuterated riboflavin may be metabolized at a different rate than natural riboflavin, potentially skewing the results of metabolic flux studies. |
| Mass Spectrometric Fragmentation | Identical to unlabeled riboflavin | Can exhibit altered fragmentation patterns | ¹³C-labeled standards generally produce mass spectra with fragmentation patterns identical to the unlabeled analyte, simplifying method development and data analysis. The presence of deuterium can sometimes alter fragmentation pathways, requiring more complex optimization of mass spectrometry parameters. |
| Commercial Availability & Cost | Generally more expensive | More widely available and less expensive | The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration. This can be a consideration for large-scale studies. |
Riboflavin Metabolism
Riboflavin is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of redox reactions central to energy metabolism, including the electron transport chain, fatty acid oxidation, and the citric acid cycle.[1][2]
Caption: The metabolic pathway of Riboflavin to its active coenzyme forms, FMN and FAD.
Experimental Protocols
The following is a representative experimental protocol for the quantification of riboflavin in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of plasma sample, add a known concentration of this compound or deuterated riboflavin internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as trichloroacetic acid or acetonitrile, to the plasma sample. Vortex thoroughly to mix.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing riboflavin and the internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Caption: A general experimental workflow for the quantification of riboflavin in plasma.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of riboflavin.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: A flow rate suitable for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for riboflavin analysis.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled riboflavin and the stable isotope-labeled internal standard are monitored. For example:
-
Riboflavin: m/z 377 -> m/z 256
-
This compound: m/z 382 -> m/z 261 (hypothetical, exact mass will depend on labeled positions)
-
Deuterated Riboflavin (e.g., d3): m/z 380 -> m/z 259 (hypothetical)
-
-
Conclusion
References
A Guide to Inter-laboratory Comparison of Riboflavin Analysis
This guide provides a comprehensive comparison of various analytical methods for the quantification of riboflavin (Vitamin B2) in diverse matrices, including pharmaceuticals, food products, and biological samples. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs. This document summarizes key performance data from various studies and outlines detailed experimental protocols for the principal analytical methods.
Comparative Analysis of Analytical Methods
The accurate determination of riboflavin is crucial for quality control in the food and pharmaceutical industries, as well as in nutritional and clinical research. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for riboflavin analysis due to its high sensitivity and specificity, allowing for the separation of riboflavin from its photoproducts and other vitamins.[1] Other common methods include spectrophotometry, spectrofluorimetry, and microbiological assays.
The following table summarizes the quantitative performance data for several common analytical methods used for riboflavin determination. This data, compiled from various validation studies, allows for a direct comparison of the methods based on key analytical parameters.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Pharmaceutical Capsules | 10 µg/mL[2] | 29 µg/mL[2] | 99.8 - 101.3[2] | 1.1 - 1.7 (Repeatability)[2] |
| HPLC with Fluorescence Detection | Milk & Yogurt | - | - | 98 (Milk), 93 (Yogurt) | 8.5 (Milk), 6.5 (Yogurt) |
| HPLC-UV | Multivitamin Syrup | - | - | 99.9 | <1.8 |
| Reversed-Phase HPLC | Food Products | 50 pg | - | >90 | - |
| HILIC-MS | Food Matrix (Vegetable Soup) | 2.4 - 9.0 ng/mL | 8 - 30 ng/mL | - | 1.56 - 6.56 (Intra-day), 8.07 - 10.97 (Inter-day) |
| UV-Visible Spectrophotometry | Pharmaceutical Formulations | - | - | - | - |
| Spectrofluorimetry | Nutritional Beverages | 0.014 µg/L | - | - | - |
| Microbiological Assay | Food Products | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are the experimental protocols for some of the key methods cited in the comparison table.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Pharmaceutical Capsules
This method is suitable for the quantification of riboflavin in pharmaceutical capsule formulations.
-
Instrumentation: A Thermo Scientific® Dionex Ultimate 3000 HPLC system with a diode array detector was used.
-
Column: Agilent Polaris C18-A (250x4.6 mm, 5µm).
-
Mobile Phase: A mixture of 97 mM citrate buffer (pH 3) and acetonitrile (85:15, v/v) was used as the mobile phase with an isocratic flow.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Riboflavin capsules are composed of riboflavin powder combined with mannitol. A specific amount of the capsule content is dissolved in a suitable solvent and diluted to a target concentration of 100 µg/mL for analysis.
-
Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.
Reversed-Phase HPLC for Water-Soluble Vitamins in a Syrup
This method allows for the simultaneous determination of several water-soluble vitamins, including riboflavin, in a syrup formulation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: LiChrospher 100 RP-18 (125 x 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution was performed using a mobile phase consisting of an IPC 7 (50 mM) buffer at pH 2.0, methanol, and acetonitrile. The gradient profile was as follows: 0-16 min (80:17.5:2.5), 16-21 min (17.5:80:2.5), and 21-24 min (80:17.5:2.5).
-
Flow Rate: 1 mL/min at 35 °C.
-
Detection: UV detection was performed at the maximum wavelength for each vitamin.
-
Injection Volume: 10 µL.
-
Validation: The method was validated for selectivity, linearity, precision, accuracy, and robustness.
Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) for Food Matrices
This HILIC-based method is designed for the analysis of selected water-soluble vitamins, including riboflavin, in a complex food matrix like vegetable soup.
-
Instrumentation: An LC-MS system with an electrospray - atmospheric pressure ionization (ES-API) source, operated in positive single ion monitoring (SIM) mode.
-
Extraction: Vitamins were extracted from the food matrix using meta-phosphoric acid coupled with a reducing agent, DL-dithiothreitol (DTT).
-
Linearity: The MS provided good linearity within the investigated range from 5 to 400 ng/mL with a coefficient of determination (r²) ranging from 0.98 to 0.99.
-
Run Time: The overall runtime of this method was 19 minutes, including column reconditioning.
Visualizing Analytical Workflows
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the general workflows for sample preparation and analysis.
Caption: General workflow for riboflavin analysis from sample preparation to quantification.
References
A Researcher's Guide to Certified Reference Materials for Vitamin B2 Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin B2 (riboflavin) is crucial for quality control, nutritional labeling, and various research applications. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for Vitamin B2 analysis and details the experimental protocols for common analytical methods.
Certified Reference Materials are indispensable tools for ensuring the accuracy and traceability of analytical measurements. They provide a benchmark against which in-house standards and methods can be validated, leading to reliable and reproducible results. Several reputable organizations supply CRMs for Vitamin B2, each with its own specifications and intended use.
Comparison of Certified Reference Materials for Vitamin B2
The selection of an appropriate CRM depends on the specific analytical needs, the matrix of the sample being analyzed, and the desired level of uncertainty. Below is a comparison of some commonly used Vitamin B2 CRMs.
| CRM Provider | Product Name/ID | Form | Certified Value (Riboflavin) | Uncertainty | Intended Use |
| NIST | SRM 1849a | Powder (Infant/Adult Nutritional Formula) | 20.37 mg/kg[1] | ± 0.52 mg/kg[1] | Method validation and quality control for nutritional formulas and similar matrices.[2] |
| NIST | SRM 1849b | Powder (Infant/Adult Nutritional Formula) | 16.9 mg/kg[3] | ± 1.0 mg/kg[3] | Method validation and quality control for nutritional formulas and similar matrices. |
| Sigma-Aldrich (USP) | Riboflavin USP Reference Standard | Solid | Assay-dependent | Not specified | Used in tests and assays as per the United States Pharmacopeia (USP). |
| Cerilliant | (-)-Riboflavin (Vitamin B2) | Solution (100 µg/mL in 1% ammonium acetate in 50:50 methanol:water) | 100 µg/mL | Not specified | Preparation of calibrators, controls, or linearity standards for various testing applications. |
| LGC Standards | Riboflavin (Vitamin B2) | Varies | Varies | Varies | Food and beverage testing, nutritional composition analysis. |
Analytical Methods for Vitamin B2 Determination
The choice of analytical method is critical for achieving accurate and precise quantification of Vitamin B2. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques due to their high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is considered the gold standard for riboflavin analysis. It allows for the separation of riboflavin from its photodegradation products and other interfering compounds in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for the analysis of trace amounts of riboflavin in biological samples and fortified foods.
Experimental Workflow for Vitamin B2 Analysis
The following diagram illustrates a typical workflow for the analysis of Vitamin B2 in a food or pharmaceutical sample using a CRM.
Detailed Experimental Protocols
Below are detailed protocols for the analysis of Vitamin B2 using HPLC and LC-MS/MS. These protocols are provided as a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
HPLC Method for Vitamin B2 Analysis in Food Matrix
1. Sample Preparation:
-
Weigh 2 g of the homogenized food sample into a 100 mL amber volumetric flask.
-
Add 50 mL of deionized water and heat at 80°C for 15 minutes.
-
After cooling to room temperature, bring the volume to 100 mL with deionized water.
-
Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.
2. HPLC Conditions:
-
Column: Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.) or equivalent.
-
Mobile Phase: A mixture of methanol and an acetic acid buffer (e.g., 35:65, v/v). The acetic acid buffer can be prepared by mixing 40 mL of 4 M sodium acetate solution and 20 mL of 50% acetic acid solution, and then dissolving in 2 L of ultrapure water (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 445 nm and emission at 530 nm.
3. Calibration:
-
Prepare a series of standard solutions of a Vitamin B2 CRM in the appropriate concentration range.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
4. Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Determine the concentration of Vitamin B2 in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Method for Vitamin B2 Analysis in Plasma
1. Sample Preparation:
-
To 100 µL of plasma, add 75 µL of an internal standard solution (e.g., isotope-labeled riboflavin).
-
Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
Transfer the supernatant to an amber vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: Poroshell 120 SB-Aq (100 mm × 2.1 mm × 2.7 μm) or equivalent.
-
Mobile Phase: A gradient elution using two or more solvents is typically employed. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 350 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode.
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for riboflavin and the internal standard.
3. Calibration and Quantification:
-
Prepare calibration standards in a blank matrix (e.g., riboflavin-depleted plasma).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of riboflavin in the plasma sample using the calibration curve.
Conclusion
The accurate determination of Vitamin B2 is essential in various scientific and industrial settings. The use of certified reference materials from reputable sources like NIST, USP, and Cerilliant, in conjunction with robust analytical methods such as HPLC and LC-MS/MS, ensures the reliability and comparability of analytical data. Researchers and analysts should carefully select the CRM and analytical method that best suits their specific requirements to achieve high-quality results.
References
A Comparative Analysis of Riboflavin Bioavailability from Diverse Food Matrices
This guide provides a comprehensive comparison of riboflavin (Vitamin B2) bioavailability from various food sources, intended for researchers, scientists, and professionals in drug development. The content is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Riboflavin is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN).[1][2][3][4] These flavocoenzymes are vital for a multitude of metabolic pathways, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids.[1] While riboflavin is present in a wide array of foods, its bioavailability can be influenced by the food matrix, the chemical form of the vitamin (free riboflavin, FAD, or FMN), and processing methods.
Quantitative Comparison of Riboflavin Bioavailability
The bioavailability of riboflavin from food is generally high, with estimates around 95% for total riboflavin intake up to a maximum of about 27 mg per meal. However, variations exist depending on the food source and processing. The following table summarizes quantitative data from studies comparing riboflavin bioavailability from different food matrices.
| Food Matrix | Bioavailability (%) | Study Population | Method | Reference |
| Animal-Sourced Foods (General) | 61% | Review Data | Compilation of studies | |
| Plant-Based Foods (General) | 65% | Review Data | Compilation of studies | |
| Conventional Milk | 67 ± 5.4% | Healthy Women | Stable-isotope labeling & urinary monitoring | |
| Spinach | 60 ± 8.0% | Healthy Women | Stable-isotope labeling & urinary monitoring | |
| Conventional Milk (CM) | Higher than A2M & LF-CM | Self-reported milk tolerant & intolerant women | Plasma riboflavin concentration (iAUC) | |
| A2 Milk™ (A2M) | Lower than CM | Self-reported milk tolerant & intolerant women | Plasma riboflavin concentration (iAUC) | |
| Lactose-Free Conventional Milk (LF-CM) | Lower than CM | Self-reported milk tolerant & intolerant women | Plasma riboflavin concentration (iAUC) |
iAUC: incremental Area Under the Curve
Experimental Protocols
Understanding the methodologies used to determine bioavailability is critical for interpreting the data. Below are detailed protocols for key experimental approaches.
1. Stable-Isotope Labeling and Kinetic Modeling
This method is considered a gold standard for accurately quantifying nutrient bioavailability from specific foods.
-
Objective: To quantify the bioavailability of riboflavin from milk and spinach.
-
Study Design: A randomized crossover study involving healthy women.
-
Methodology:
-
Isotope Labeling:
-
Milk was extrinsically labeled with ¹³C-riboflavin.
-
Spinach was intrinsically labeled by growing the plants in a hydroponic medium containing ¹⁵N-labeled precursors.
-
-
Test Meals: Participants consumed test meals containing either the labeled milk or labeled spinach.
-
Intravenous Bolus: A dose of differently labeled riboflavin was administered intravenously with each test meal to determine the apparent volume of distribution in plasma.
-
Sample Collection: Urine and plasma samples were collected over a specified period.
-
Analysis: The concentrations of the different riboflavin isotopes in urine and plasma were measured using mass spectrometry.
-
Bioavailability Calculation:
-
Urinary Monitoring: Bioavailability was calculated by comparing the urinary excretion of the orally administered isotope to the excretion of the intravenously administered isotope.
-
Plasma Appearance: Kinetic modeling was applied to the plasma concentration data of the labeled riboflavin to estimate absorption.
-
-
-
Key Finding: The urinary monitoring technique indicated that riboflavin from spinach is as bioavailable as that from milk. The plasma appearance method was found to underestimate bioavailability due to significant first-pass uptake by the liver.
2. Assessment of Riboflavin Status
These methods are used to determine an individual's overall riboflavin status, which can be influenced by the bioavailability of riboflavin from their diet.
-
Erythrocyte Glutathione Reductase Activity Coefficient (EGRAC):
-
This is a functional assay that measures the activity of the FAD-dependent enzyme, glutathione reductase, in red blood cells.
-
The assay is performed with and without the in-vitro addition of FAD.
-
The EGRAC is the ratio of enzyme activity with added FAD to the activity without added FAD.
-
An EGRAC of 1.0 to 1.2 indicates adequate status, 1.2 to 1.4 suggests marginal deficiency, and a value greater than 1.4 indicates deficiency.
-
-
Urinary Excretion:
-
Measurement of riboflavin excreted in the urine over 24 hours can reflect recent dietary intake.
-
Excretion of less than 40 mcg/day is indicative of a deficiency.
-
This method is less accurate for determining long-term status compared to EGRAC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is considered a gold standard for the direct quantification of riboflavin and its vitamers (FMN, FAD) in biological samples (plasma, urine) and food.
-
It involves separating the compounds on a column followed by detection using UV-Vis spectrophotometry or fluorometry.
-
-
Fluorometric Analysis:
-
This method leverages the natural fluorescence of riboflavin when exposed to UV light.
-
It is a highly sensitive technique suitable for detecting low concentrations of riboflavin in various samples.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates the workflow of the stable-isotope labeling study, a key methodology for determining riboflavin bioavailability.
Caption: Workflow for a stable-isotope crossover study.
Riboflavin Absorption and Metabolism Pathway
This diagram outlines the key steps involved in the absorption and subsequent metabolic conversion of dietary riboflavin.
Caption: Riboflavin absorption and metabolic conversion.
References
Safety Operating Guide
Proper Disposal of Riboflavin-13C5: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Riboflavin-13C5, a stable isotope-labeled form of Vitamin B2. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Chemical and Physical Properties
The disposal procedure for this compound is dictated by its chemical and physical properties. As Carbon-13 is a stable, non-radioactive isotope, the primary considerations for disposal are based on the chemical nature of the riboflavin molecule itself.
| Property | Value |
| Appearance | Yellow-orange solid |
| Odor | Odorless |
| Molecular Formula | C₁₂¹³C₅H₂₀N₄O₆ |
| Melting Point | 290 °C / 554 °F[1] |
| Solubility | Insoluble in water[1] |
| Stability | Light sensitive[1] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) upon heating[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., Nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a particulate filter respirator is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound should always be carried out in accordance with federal, state, and local environmental control regulations.
-
Collection of Waste:
-
Carefully collect surplus or unused this compound powder.
-
For spills, mechanically take up the material by sweeping or shoveling. Avoid generating dust. If appropriate, moisten the powder slightly to prevent it from becoming airborne.
-
Place the collected material into a suitable, properly labeled, and sealed container for disposal.
-
-
Container Labeling:
-
Clearly label the waste container with the chemical name: "this compound".
-
Include any relevant hazard warnings, although Riboflavin is not classified as a hazardous substance.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated area.
-
Protect the container from light, as Riboflavin is light-sensitive.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact a licensed professional waste disposal service to arrange for the proper disposal of the chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Riboflavin-13C5
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Riboflavin-13C5, a stable isotope-labeled form of Riboflavin (Vitamin B2). While Riboflavin is generally considered non-hazardous, adherence to standard laboratory safety protocols is essential.[1]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination. The recommended PPE is detailed below.
Data Presentation: Personal Protective Equipment (PPE) for this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes or dust particles entering the eyes.[2][3] |
| Hand Protection | Nitrile or Latex Gloves | Disposable gloves should be worn to prevent skin contact.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation. | If handling large quantities or if dust formation is likely, a dust mask or respirator may be appropriate. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures the quality of the compound for experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, protected from light. Riboflavin is light-sensitive.
-
The recommended storage condition is often in a freezer at -20°C.
2. Preparation for Use:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powder form to avoid dust formation.
-
Ensure all necessary PPE is worn correctly.
3. Weighing and Aliquoting:
-
Use a clean spatula and weighing paper or a suitable container to measure the desired amount of this compound.
-
Minimize the generation of dust. If necessary, use a balance with a draft shield.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid to minimize dust.
-
Riboflavin has low solubility in water.
-
Protect solutions from light.
5. Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of unused this compound as non-hazardous chemical waste. It can be offered to a licensed disposal company.
-
Contaminated Materials: Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with this compound in the appropriate laboratory waste container.
-
Empty Containers: Rinse empty containers thoroughly before disposal or recycling, if applicable.
-
Regulatory Compliance: All disposal must be in accordance with federal, state, and local environmental control regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
